molecular formula C8H4F4O2 B062376 3-Fluoro-5-(trifluoromethyl)benzoic acid CAS No. 161622-05-5

3-Fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B062376
CAS No.: 161622-05-5
M. Wt: 208.11 g/mol
InChI Key: NSGKIIGVPBTOBF-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H4F4O2 and its molecular weight is 208.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGKIIGVPBTOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333928
Record name 3-Fluoro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161622-05-5
Record name 3-Fluoro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-(trifluoromethyl)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 161622-05-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and applications of 3-Fluoro-5-(trifluoromethyl)benzoic acid. This key building block is instrumental in the development of novel therapeutic agents and advanced materials.

Core Compound Properties

This compound is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its physicochemical properties, making it a valuable synthon in medicinal chemistry. These electron-withdrawing groups enhance the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

PropertyValueReference
CAS Number 161622-05-5[1]
Molecular Formula C₈H₄F₄O₂[2]
Molecular Weight 208.11 g/mol [2]
Melting Point 104-108 °C[1]
Appearance White to light yellow crystalline powder[1]
Purity ≥98%[1]
Spectroscopic Data
Spectrum TypeKey Peaks/Signals
¹³C NMR Data available in spectral databases.
Infrared (IR) Characteristic peaks for C=O, C-F, and aromatic C-H bonds.

Synthesis and Experimental Protocols

This guide focuses on the application of this compound as a precursor in the synthesis of biologically active molecules.

Synthesis of Pyrazole-Based Antibacterial Agents

This compound is a key starting material for the synthesis of potent pyrazole-derived antibacterial agents. These compounds have shown significant activity against Gram-positive bacteria, including resistant strains like MRSA.[3] The general synthetic approach involves a multi-step process culminating in a reductive amination.

Experimental Protocol: General Synthesis of 4-[4-[[3-fluoro-5-(trifluoromethyl)anilino]methyl]-3-[4-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid derivatives [3][4]

  • Synthesis of the Pyrazole Aldehyde Intermediate: The synthesis begins with the reaction of a substituted acetophenone with a hydrazinobenzoic acid to form a hydrazone. This intermediate is then cyclized using a Vilsmeier-Haack reagent to yield the core pyrazole aldehyde.

  • Reductive Amination: The pyrazole aldehyde is then reacted with an appropriately substituted aniline, such as 3-fluoro-5-(trifluoromethyl)aniline (which can be synthesized from this compound via a Curtius rearrangement or similar methods), in the presence of a reducing agent. The Hantzsch ester has been reported as an effective reducing agent for this transformation, typically carried out in a solvent like refluxing toluene.[4]

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

  • Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis of Pyrazole-Based Antibacterials acetophenone Substituted Acetophenone hydrazone Hydrazone Intermediate acetophenone->hydrazone hydrazinobenzoic_acid Hydrazinobenzoic Acid hydrazinobenzoic_acid->hydrazone pyrazole_aldehyde Pyrazole Aldehyde hydrazone->pyrazole_aldehyde Cyclization vilsmeier Vilsmeier-Haack Reagent vilsmeier->pyrazole_aldehyde final_product Pyrazole-Derived Aniline (Antibacterial) pyrazole_aldehyde->final_product Reductive Amination aniline 3-Fluoro-5-(trifluoromethyl)aniline aniline->final_product hantzsch Hantzsch Ester (Reducing Agent) hantzsch->final_product

Synthesis workflow for pyrazole-based antibacterials.
Synthesis of Oligothiophene-Based Influenza Fusion Inhibitors

Derivatives of this compound have been incorporated into oligothiophene structures to create potent inhibitors of influenza A virus fusion.[1][5] These inhibitors target the viral hemagglutinin protein, preventing the conformational changes necessary for the virus to fuse with the host cell membrane.

Experimental Protocol: General Synthesis of Oligothiophene-Based Influenza Fusion Inhibitors [5]

  • Oligothiophene Core Synthesis: The synthesis starts with the construction of the oligothiophene backbone through a series of coupling reactions.

  • Functionalization: The oligothiophene core is then functionalized with various groups to enhance its antiviral activity and solubility. This typically involves steps like alkylation, azidation, and amination.

  • Amidation with this compound: In the final step, the functionalized oligothiophene is coupled with this compound via an amidation reaction. This is often achieved by first converting the benzoic acid to its more reactive acyl chloride derivative.

  • Purification and Characterization: The final compounds are purified by chromatography and characterized by spectroscopic methods to confirm their structure and purity.

Biological Activity and Mechanisms of Action

The incorporation of the 3-fluoro-5-(trifluoromethyl)phenyl moiety into various molecular scaffolds has led to the discovery of compounds with significant biological activity.

Antibacterial Activity of Pyrazole Derivatives

Pyrazole derivatives synthesized using 3-fluoro-5-(trifluoromethyl)aniline have demonstrated potent activity against a range of Gram-positive bacteria.[3] The mechanism of action is thought to be multifactorial, with studies suggesting that these compounds can have a global effect on bacterial cell function.[3] Potential molecular targets include the 50S ribosomal subunit (inhibiting protein synthesis), as well as topoisomerase II and IV, and DNA gyrase (interfering with DNA replication and repair).[6]

G cluster_mechanism Potential Antibacterial Mechanisms of Pyrazole Derivatives pyrazole Pyrazole Derivative ribosome 50S Ribosomal Subunit pyrazole->ribosome Binds to topoisomerase Topoisomerase II/IV DNA Gyrase pyrazole->topoisomerase Binds to protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Leads to cell_death Bacterial Cell Death protein_synthesis->cell_death dna_replication DNA Replication & Repair Inhibition topoisomerase->dna_replication Leads to dna_replication->cell_death

Potential antibacterial mechanisms of pyrazole derivatives.
Antiviral Activity of Oligothiophene-Based Fusion Inhibitors

Oligothiophene compounds capped with a 3-fluoro-5-(trifluoromethyl)benzoyl group act as influenza A virus fusion inhibitors.[1][5] Their mechanism of action involves binding to the hemagglutinin (HA) protein on the surface of the virus. This binding stabilizes the pre-fusion conformation of HA, preventing the pH-induced conformational changes that are essential for the fusion of the viral and endosomal membranes.[7] By blocking this critical step in the viral life cycle, these compounds inhibit viral entry into the host cell.

G cluster_fusion_inhibition Influenza Hemagglutinin Fusion Inhibition virus Influenza Virus ha_prefusion Hemagglutinin (Pre-fusion state) virus->ha_prefusion has ha_postfusion Hemagglutinin (Post-fusion state) ha_prefusion->ha_postfusion Conformational Change fusion Membrane Fusion ha_prefusion->fusion Inhibited low_ph Low pH in Endosome low_ph->ha_prefusion ha_postfusion->fusion infection Viral Infection fusion->infection inhibitor Oligothiophene Inhibitor inhibitor->ha_prefusion Binds & Stabilizes

Mechanism of influenza hemagglutinin fusion inhibition.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery and materials science. Its unique electronic properties impart favorable characteristics to molecules, such as enhanced lipophilicity and metabolic stability. The successful application of this compound in the development of potent antibacterial and antiviral agents highlights its significance for researchers in the pharmaceutical and life sciences industries. This guide provides a foundational understanding of its properties and applications, paving the way for further innovation.

References

3-Fluoro-5-(trifluoromethyl)benzoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of both a fluorine atom and a trifluoromethyl group significantly influences its physicochemical properties, impacting its reactivity, metabolic stability, and bioavailability in potential drug candidates.[1] This guide provides a comprehensive overview of the known physical properties of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

The following table summarizes the key physical and chemical identifiers for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₄F₄O₂[1][3]
Molecular Weight 208.11 g/mol [1][3][4][5]
CAS Number 161622-05-5[1][3][5]
Appearance White to almost white powder/crystal[1]
Melting Point 102 - 108 °C[1][5]
Boiling Point 239.6 ± 40.0 °C (Predicted)[6]
Density 1.489 ± 0.06 g/cm³ (Predicted)[6]
pKa 3.43 ± 0.10 (Predicted)[6]
Solubility Soluble in Methanol[6]

Experimental Protocols

This section details standardized methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Determination [7][8][9][10][11]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[8][9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with paraffin oil or a digital melting point apparatus).[8]

  • Heating: The apparatus is heated gradually, with the temperature rise controlled to approximately 1-2°C per minute as the expected melting point is approached.[10]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1 - T2.[9]

  • Confirmation: The procedure should be repeated with a fresh sample to ensure accuracy.[8]

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in synthesis, purification, and formulation.

Methodology: Qualitative Solubility Testing [12][13][14]

  • Solvent Selection: A range of solvents should be used to classify the compound's solubility. A typical panel includes water, 5% aqueous sodium bicarbonate (NaHCO₃), 5% aqueous sodium hydroxide (NaOH), 5% aqueous hydrochloric acid (HCl), and an organic solvent like diethyl ether or hexane.[12][14]

  • Procedure:

    • Add approximately 25 mg of this compound to a small test tube.

    • Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[12]

    • Observe whether the solid dissolves completely.

  • Interpretation:

    • Solubility in water suggests the presence of polar functional groups.

    • Insolubility in water but solubility in 5% NaOH and 5% NaHCO₃ is characteristic of a strong organic acid, such as a carboxylic acid.[12]

    • Solubility in an organic solvent like diethyl ether indicates a degree of nonpolar character.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [15][16][17]

  • Solution Preparation: A standard solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and an organic co-solvent like methanol if aqueous solubility is low.[16] A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.[15][16]

  • Titration: The acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The basic solution is added incrementally from a burette.[16]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[16][17] For robust results, a minimum of three titrations should be performed.[16]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel benzoic acid derivative like this compound.

G cluster_0 Initial Analysis cluster_1 Physical Property Determination cluster_2 Data Interpretation and Application A Obtain Pure Sample B Determine Molecular Formula and Weight (e.g., MS, EA) A->B C Structural Confirmation (NMR, IR) B->C D Melting Point Determination C->D E Solubility Profiling D->E G Assess Purity from Melting Range D->G F pKa Measurement E->F H Guide for Recrystallization and Formulation E->H I Predict In Vivo Behavior F->I

Physicochemical Characterization Workflow

Conclusion

References

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzoic acid is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring, make it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and applications, with a focus on its role in pharmaceutical research and development. The strategic incorporation of this moiety can significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physicochemical Properties
PropertyValue
Molecular Weight 208.11 g/mol [2][3]
Chemical Formula C₈H₄F₄O₂[2][3]
CAS Number 161622-05-5[2][3]
Appearance White to off-white crystalline powder[4]
Melting Point 104-108 °C
Predicted pKa 3.43 ± 0.10[4]
Solubility Soluble in methanol[4]
Table 2: Spectroscopic Data
TechniqueKey Features
¹H NMR Aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling.
¹³C NMR The spectrum will show distinct signals for the aromatic carbons, with the carbons attached to fluorine and the trifluoromethyl group showing characteristic splitting patterns.
IR Spectroscopy Characteristic peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-F stretching vibrations.
Mass Spectrometry (GC-MS) The molecular ion peak (M+) is expected at m/z 208. Common fragments would include the loss of -OH (m/z 191) and -COOH (m/z 163).[2]

Synthesis and Analysis

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding nitrile precursor.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes the synthesis of this compound from 3-fluoro-5-(trifluoromethyl)benzonitrile.[4]

Materials:

  • 3-fluoro-5-(trifluoromethyl)benzonitrile

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, prepare a solution of sodium hydroxide in water.

  • Add 3-fluoro-5-(trifluoromethyl)benzonitrile to the sodium hydroxide solution.

  • Heat the reaction mixture to 85-90°C and maintain this temperature with stirring for approximately 2 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with aqueous hydrochloric acid to precipitate the product.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration and wash with water.

  • Dry the product under vacuum to yield this compound.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 3-fluoro-5-(trifluoromethyl)benzonitrile, NaOH, Water, HCl hydrolysis Hydrolysis (85-90°C, 2h) start->hydrolysis 1. Add nitrile to NaOH(aq) acidification Acidification (Aqueous HCl) hydrolysis->acidification 2. Cool and acidify filtration Filtration acidification->filtration 3. Precipitate forms washing Washing (with Water) filtration->washing drying Drying (under vacuum) washing->drying end This compound drying->end Final Product

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

Applications in Drug Development

This compound is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs).[5] The fluorine and trifluoromethyl substituents enhance lipophilicity and metabolic stability, which are desirable properties for drug candidates.[1]

Signaling Pathway of a Potential Application

One notable application is in the development of viral fusion inhibitors. For instance, it has been used to cap oligothiophene-based inhibitors of the influenza A virus, preventing the fusion of the virus with the host cell's endosome.[5]

G cluster_virus Influenza A Virus cluster_cell Host Cell virus Virus Particle endosome Endosome virus->endosome Endocytosis fusion Membrane Fusion endosome->fusion release Viral RNA Release fusion->release inhibitor Inhibitor capped with This compound inhibitor->fusion Blocks

Caption: A diagram showing the inhibition of viral membrane fusion by a molecule synthesized using this compound.

The carboxylic acid group of this compound allows for its straightforward incorporation into larger molecular scaffolds through reactions such as amidation and esterification.[5]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust.

  • Wear protective gloves, clothing, and eye/face protection.

  • Use only in a well-ventilated area.

  • In case of contact with skin or eyes, rinse thoroughly with water.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a versatile and valuable reagent in chemical synthesis, particularly in the field of drug discovery. Its unique combination of functional groups and substituents provides a powerful tool for medicinal chemists to fine-tune the properties of potential therapeutic agents. The information provided in this guide serves as a comprehensive resource for researchers working with this important compound.

References

An In-depth Technical Guide to the Structure and Bonding of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, bonding, and properties of 3-Fluoro-5-(trifluoromethyl)benzoic acid, a key building block in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

This compound is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it a valuable synthon in medicinal chemistry.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 161622-05-5PubChem[2]
Molecular Formula C₈H₄F₄O₂PubChem[2]
Molecular Weight 208.11 g/mol PubChem[2]
Melting Point 104-108 °CSigma-Aldrich
Appearance White to off-white crystalline solidGuidechem
SMILES C1=C(C=C(C=C1C(F)(F)F)F)C(=O)OPubChem[2]
InChI InChI=1S/C8H4F4O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11,12)/h1-3H,(H,13,14)PubChem[2]

Structure and Bonding

The molecular structure of this compound consists of a benzene ring substituted at positions 1, 3, and 5 with a carboxylic acid group, a fluorine atom, and a trifluoromethyl group, respectively. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly impacts the electronic distribution within the benzene ring and the acidity of the carboxylic acid proton.

As of the latest literature review, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Consequently, experimental data on precise bond lengths and angles are not available. In the absence of experimental data, computational modeling would be required to provide theoretical insights into the molecule's geometry and bonding characteristics.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

SpectrumKey Peaks / SignalsSource
Mass Spectrometry (GC-MS) m/z top peak: 191, 2nd highest: 163, 3rd highest: 208PubChem[2]
Infrared (IR) Spectroscopy Data available from NIST and PubChemNIST[3], PubChem[2]
¹H NMR Spectroscopy Data available from SpectraBaseSpectraBase[4]
¹³C NMR Spectroscopy Data available from SpectraBaseSpectraBase[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 3-fluoro-5-(trifluoromethyl)benzonitrile.[5]

Materials:

  • 3-fluoro-5-(trifluoromethyl)benzonitrile (10 g)

  • Sodium hydroxide (6.35 g)

  • Water (10 ml)

  • Aqueous hydrochloric acid

  • 100 ml four-necked round bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Addition funnel

Procedure:

  • In a 100 ml four-necked round bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel, add sodium hydroxide (6.35 g) and water (10 ml).

  • Stir the mixture for 15 minutes at 25-35°C.

  • To this solution, add 3-fluoro-5-(trifluoromethyl)benzonitrile (10 g) and heat the mixture to 85-90°C.

  • Stir the reaction mass at 85-90°C for 2 hours.

  • After the reaction is complete, allow the reaction mass to cool to 25-35°C.

  • Acidify the reaction mass with aqueous hydrochloric acid and stir for 30 minutes at 25-35°C.

  • Filter the resulting solid, wash it with water, and suck it dry.

  • Dry the solid under vacuum at 50-55°C for 6 hours to obtain the final product.

Yield: 8 g

Applications and Logical Relationships

This compound is a versatile building block in medicinal chemistry, primarily due to the advantageous properties conferred by its fluorine substituents. These properties include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

Its primary application is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] For example, it has been incorporated into a fusion inhibitor of the influenza A virus.[1] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation reactions, to couple the molecule to other scaffolds.

logical_relationships cluster_properties Physicochemical Properties cluster_applications Applications cluster_reactions Chemical Reactivity 3-Fluoro-5-(trifluoromethyl)benzoic_acid 3-Fluoro-5-(trifluoromethyl)benzoic_acid Enhanced_Metabolic_Stability Enhanced_Metabolic_Stability 3-Fluoro-5-(trifluoromethyl)benzoic_acid->Enhanced_Metabolic_Stability confers Increased_Lipophilicity Increased_Lipophilicity 3-Fluoro-5-(trifluoromethyl)benzoic_acid->Increased_Lipophilicity confers Improved_Binding_Affinity Improved_Binding_Affinity 3-Fluoro-5-(trifluoromethyl)benzoic_acid->Improved_Binding_Affinity confers Amidation Amidation 3-Fluoro-5-(trifluoromethyl)benzoic_acid->Amidation undergoes Esterification Esterification 3-Fluoro-5-(trifluoromethyl)benzoic_acid->Esterification undergoes API_Synthesis API_Synthesis Enhanced_Metabolic_Stability->API_Synthesis enables Increased_Lipophilicity->API_Synthesis enables Improved_Binding_Affinity->API_Synthesis enables Agrochemical_Development Agrochemical_Development API_Synthesis->Agrochemical_Development Amidation->API_Synthesis key step in

Logical relationships of this compound.

Experimental and Synthetic Workflows

The synthesis of this compound is a multi-step process that can be visualized as a workflow. The following diagram illustrates the key stages of the synthesis described in the experimental protocol section.

synthesis_workflow start Start Materials reagents 3-fluoro-5-(trifluoromethyl)benzonitrile Sodium Hydroxide Water start->reagents hydrolysis Hydrolysis Reaction (85-90°C, 2 hours) reagents->hydrolysis cooling Cooling to Room Temperature (25-35°C) hydrolysis->cooling acidification Acidification with HCl cooling->acidification filtration Filtration and Washing acidification->filtration drying Drying under Vacuum (50-55°C, 6 hours) filtration->drying product Final Product: This compound drying->product

Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its fluorinated structure imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This technical guide provides a detailed overview of the primary synthetic pathways to this versatile compound, complete with experimental protocols, quantitative data, and process visualizations to aid in research and development.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been identified:

  • Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile: A straightforward method involving the conversion of the nitrile functional group to a carboxylic acid.

  • Grignard Reaction of 3-Bromo-5-fluorobenzotrifluoride followed by Carboxylation: A classic organometallic approach to forming the carboxylic acid.

Pathway 1: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile

This pathway offers a direct conversion of the nitrile precursor to the desired benzoic acid derivative.

Reaction Scheme

G 3-Fluoro-5-(trifluoromethyl)benzonitrile 3-Fluoro-5-(trifluoromethyl)benzonitrile This compound This compound 3-Fluoro-5-(trifluoromethyl)benzonitrile->this compound NaOH, H2O 85-90°C, 2h then HCl (aq)

Caption: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

Experimental Protocol

The following protocol is adapted from established chemical literature.[3][4]

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzonitrile

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, aqueous solution)

Equipment:

  • 100 mL four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Addition funnel

Procedure:

  • To the four-necked round-bottom flask, add sodium hydroxide (6.35 g) and water (10 mL).

  • Stir the mixture for 15 minutes at a temperature of 25-35°C.

  • Add 3-fluoro-5-(trifluoromethyl)benzonitrile (10 g) to the flask.

  • Heat the reaction mixture to 85-90°C and maintain this temperature with stirring for 2 hours.

  • After the reaction is complete, allow the mixture to cool to 25-35°C.

  • Acidify the reaction mass with aqueous hydrochloric acid.

  • Stir the mixture for 30 minutes at 25-35°C.

  • Filter the solid that forms, wash it with water, and suck it dry.

  • Dry the final product under vacuum at 50-55°C for 6 hours.

Quantitative Data
ParameterValueReference
Starting Material10 g of 3-Fluoro-5-(trifluoromethyl)benzonitrile[3]
Final Product Yield8 g[3]
Purity>98%
Melting Point104-108 °C

Pathway 2: Grignard Reaction and Carboxylation

This alternative pathway utilizes a Grignard reagent formed from 3-bromo-5-fluorobenzotrifluoride, which is then carboxylated using carbon dioxide. While a specific protocol for this compound is not detailed in the provided results, the synthesis of the analogous 4-fluoro-2-(trifluoromethyl)benzoic acid provides a reliable template.[5]

Reaction Scheme

G 3-Bromo-5-fluorobenzotrifluoride 3-Bromo-5-fluorobenzotrifluoride 3-Fluoro-5-(trifluoromethyl)phenylmagnesium bromide 3-Fluoro-5-(trifluoromethyl)phenylmagnesium bromide 3-Bromo-5-fluorobenzotrifluoride->3-Fluoro-5-(trifluoromethyl)phenylmagnesium bromide Mg, I2 (cat.) Anhydrous THF This compound This compound 3-Fluoro-5-(trifluoromethyl)phenylmagnesium bromide->this compound 1. CO2 (s) 2. HCl (aq)

Caption: Grignard reaction followed by carboxylation.

Experimental Protocol (Proposed)

This proposed protocol is based on the synthesis of a similar fluorinated benzoic acid.[5]

Materials:

  • 3-Bromo-5-fluorobenzotrifluoride

  • Magnesium (Mg) turnings

  • Iodine (I₂) (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Carbon dioxide (CO₂), solid (dry ice)

  • Hydrochloric acid (HCl, aqueous solution)

  • Ethyl acetate

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a drying tube

  • Nitrogen inlet/outlet

  • Addition funnel

Procedure:

Part A: Formation of the Grignard Reagent

  • In the flame-dried flask under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine.

  • Add a small amount of anhydrous THF.

  • In the addition funnel, prepare a solution of 3-bromo-5-fluorobenzotrifluoride in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Gentle heating may be required.

  • Once the reaction begins (indicated by bubbling and a color change), add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Carboxylation

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Slowly and carefully add crushed solid carbon dioxide (dry ice) to the reaction mixture in small portions, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.

Part C: Work-up and Purification

  • Quench the reaction by slowly adding aqueous hydrochloric acid to the mixture with cooling.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Anticipated)

The yield for this type of reaction is typically in the range of 40-80%, highly dependent on the specific substrate and reaction conditions.[6]

ParameterAnticipated Value
Starting Material3-Bromo-5-fluorobenzotrifluoride
Final Product Yield40 - 80%
Purity>95% (after purification)

Experimental Workflow Visualization

G cluster_hydrolysis Pathway 1: Hydrolysis cluster_grignard Pathway 2: Grignard Reaction H1 Mix NaOH and H2O H2 Add 3-Fluoro-5-(trifluoromethyl)benzonitrile H1->H2 H3 Heat to 85-90°C for 2h H2->H3 H4 Cool to 25-35°C H3->H4 H5 Acidify with HCl H4->H5 H6 Filter and Dry H5->H6 H7 Final Product H6->H7 G1 Prepare Mg and I2 in anhydrous THF under N2 G2 Add 3-Bromo-5-fluorobenzotrifluoride solution G1->G2 G3 Reflux to form Grignard reagent G2->G3 G4 Cool to 0°C G3->G4 G5 Add solid CO2 G4->G5 G6 Acidify with HCl G5->G6 G7 Extract and Purify G6->G7 G8 Final Product G7->G8

Caption: Experimental workflows for the synthesis of this compound.

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of this compound. The hydrolysis of the corresponding benzonitrile is a direct and high-yielding method. The Grignard reaction of 3-bromo-5-fluorobenzotrifluoride offers a versatile alternative, common in the synthesis of aromatic carboxylic acids. The choice of pathway will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols and data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-Fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-fluoro-5-(trifluoromethyl)benzoic acid. This document details the expected spectral data, outlines a standard experimental protocol for data acquisition, and illustrates the key structural relationships through a correlation diagram.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid structure and the presence of fluorine and trifluoromethyl substituents impart unique electronic and lipophilic properties. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide offers a detailed analysis of its ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Data

While direct experimental values for chemical shifts and coupling constants can vary slightly based on solvent and concentration, the following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.1 - 8.3d~2.5
H-47.9 - 8.1d~8.5
H-67.7 - 7.9dd~8.5, ~2.5
COOH12.0 - 13.0br s-

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-1 (C-COOH)~132q~35
C-2~128d~3
C-3 (C-F)~163d~250
C-4~118d~22
C-5 (C-CF₃)~131q~32
C-6~122d~4
COOH~165s-
CF₃~123q~272

Experimental Protocol

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the acidic proton of the carboxylic acid group, which will appear as a broad singlet.

  • Concentration: Prepare a solution with a concentration of 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-14 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

3. Data Processing:

  • Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Mandatory Visualization

The following diagram illustrates the key through-bond (J-coupling) and potential through-space (NOE) correlations that are fundamental to the interpretation of the NMR spectra of this compound.

G cluster_molecule This compound C1 C1-COOH C2 C2-H C3 C3-F C6 C6-H C2->C6 J(H,H) C3->C2 J(F,H) C4 C4-H C3->C4 J(F,H) C3->C4 NOE C4->C2 J(H,H) C5 C5-CF3 C4->C6 J(H,H) C5->C4 J(F,H) C5->C6 J(F,H) C5->C6 NOE

Caption: NMR correlations in this compound.

A Technical Guide to the Solubility of 3-Fluoro-5-(trifluoromethyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-5-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles of its solubility and furnishes detailed experimental protocols for its determination. Methodologies such as gravimetric analysis and UV-Vis spectroscopy are outlined to enable researchers to generate precise solubility data. Furthermore, logical workflows for solubility testing and compound classification are presented through diagrams to guide experimental design.

Introduction to this compound

This compound (C₈H₄F₄O₂) is a fluorinated aromatic carboxylic acid with a molecular weight of 208.11 g/mol .[1][2] Its structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic properties and enhanced metabolic stability, making it a valuable intermediate in the synthesis of novel therapeutic agents and specialized polymers.[3] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes.

Key Physicochemical Properties:

  • CAS Number: 161622-05-5[2]

  • Molecular Formula: C₈H₄F₄O₂[1]

  • Molecular Weight: 208.11 g/mol [1][2]

  • Melting Point: 104-108 °C[2]

  • Appearance: White to off-white crystalline powder.[3]

Importance of Solubility in Drug Development and Synthesis

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate in different solvents is a critical parameter that influences:

  • Reaction Kinetics: The rate and yield of a chemical reaction often depend on the concentration of the reactants in the solvent.

  • Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

  • Formulation: For drug development, solubility dictates the choice of excipients and the feasibility of different dosage forms (e.g., oral solutions, injectables).

  • Bioavailability: Poor aqueous solubility can limit the absorption of a drug substance, thereby affecting its therapeutic efficacy.

Solubility Data

Solvent ClassSolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method Used
Alcohols Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Isopropanol25Data not availableData not available
Ketones Acetone25Data not availableData not available
Methyl Ethyl Ketone25Data not availableData not available
Esters Ethyl Acetate25Data not availableData not available
Ethers Tetrahydrofuran (THF)25Data not availableData not available
Diethyl Ether25Data not availableData not available
Halogenated Dichloromethane25Data not availableData not available
Aprotic Polar Acetonitrile25Data not availableData not available
Dimethylformamide (DMF)25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
Hydrocarbons Toluene25Data not availableData not available
Heptane25Data not availableData not available

Experimental Protocols for Solubility Determination

Two robust methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This classic and reliable method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. An excess is ensured when undissolved solid remains visible.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any suspended solid particles.

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.[1]

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate collected (L)

UV-Vis Spectroscopic Method

This method is suitable when the solute has a distinct chromophore and is highly sensitive. It requires the creation of a calibration curve.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

  • Determine Wavelength of Maximum Absorbance (λ_max): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to find the wavelength of maximum absorbance.

  • Prepare Standard Solutions and Calibration Curve:

    • Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a known volume of the solvent.

    • Perform a series of dilutions to create several standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the determined λ_max.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Prepare and Sample the Saturated Solution: Follow steps 1-4 from the gravimetric method to prepare a saturated solution and obtain a clear, filtered sample.

  • Measure Absorbance of Unknown: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of this diluted solution.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps for solubility determination and classification.

Solubility_Determination_Workflow start Start: Define Compound and Solvent prep_saturated Prepare Saturated Solution (Add excess solute to solvent) start->prep_saturated equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_saturated->equilibrate phase_separation Phase Separation (Allow solids to settle) equilibrate->phase_separation sampling Collect Supernatant (Filter through 0.22 µm syringe filter) phase_separation->sampling analysis Analyze Filtrate Concentration sampling->analysis gravimetric Gravimetric Method: 1. Evaporate solvent 2. Weigh residue analysis->gravimetric  Gravimetric spectroscopic Spectroscopic Method: 1. Dilute sample 2. Measure absorbance 3. Use calibration curve analysis->spectroscopic Spectroscopic   calculate Calculate Solubility (e.g., g/L or mol/L) gravimetric->calculate spectroscopic->calculate end End: Report Solubility Data calculate->end Solubility_Classification_Scheme substance Test Compound water Soluble in Water? substance->water ws_branch Water Soluble water->ws_branch Yes wi_branch Water Insoluble water->wi_branch No ether Soluble in Ether? ws_branch->ether s1 Class S1 (Low MW polar compounds, e.g., salts, strong acids/bases) ether->s1 No s2 Class S2 (Low MW polar compounds, e.g., alcohols, esters, ketones) ether->s2 Yes naoh Soluble in 5% NaOH? wi_branch->naoh nahco3 Soluble in 5% NaHCO3? naoh->nahco3 Yes hcl Soluble in 5% HCl? naoh->hcl No a1 Class A1 (Strong Acids, e.g., Carboxylic Acids) nahco3->a1 Yes a2 Class A2 (Weak Acids, e.g., Phenols) nahco3->a2 No b Class B (Bases, e.g., Amines) hcl->b Yes h2so4 Soluble in conc. H2SO4? hcl->h2so4 No n Class N (Neutral: Alcohols, Aldehydes, Ketones, Esters, Alkenes) h2so4->n Yes i Class I (Inert: Alkanes, Alkyl Halides, Aromatics) h2so4->i No

References

Thermochemical properties of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemical Properties of Fluorinated Benzoic Acids

Introduction

Fluorinated benzoic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the benzoic acid scaffold profoundly alters the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] These modifications are leveraged by researchers in drug development to enhance the efficacy, selectivity, and pharmacokinetic profiles of therapeutic agents.[2][4] For instance, fluorinated benzoic acids are key components in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, as well as in the creation of potent kinase inhibitors for oncology.[3][4]

This technical guide provides a comprehensive overview of the core thermochemical properties of various fluorinated benzoic acids, details the experimental protocols used for their determination, and illustrates their relevance in drug discovery.

Thermochemical Properties of Fluorinated Benzoic Acids

The thermochemical data for fluorinated benzoic acids are crucial for understanding their stability and reactivity. The standard enthalpies of combustion and formation are fundamental parameters determined through calorimetric experiments.

Table 1: Enthalpies of Combustion and Formation for Select Fluorinated Benzoic Acids at 25 °C

CompoundFormulaΔHc° (kJ/mol)ΔHf° (solid, kJ/mol)Reference
2-Fluorobenzoic AcidC7H5FO2-3080.00 ± 1.02-568.52 ± 1.10[5]
3-Fluorobenzoic AcidC7H5FO2-3066.3 ± 1.5 (kcal/mol)-137.84 (kcal/mol)[6]
4-Fluorobenzoic AcidC7H5FO2-3062.97 ± 0.70-585.56 ± 0.81[5]
2,6-Difluorobenzoic AcidC7H4F2O2--
3,5-Difluorobenzoic AcidC7H4F2O2--
3,4,5-Trifluorobenzoic AcidC7H3F3O2--
Perfluorobenzoic AcidC7F5O2H--
Note: Original data reported in kcal/mol. Conversion: 1 kcal = 4.184 kJ. Data for some isomers are not readily available in the initial search results.

Table 2: Physical Properties of Select Fluorinated Benzoic Acids

CompoundMelting Point (°C)pKaReference
2-Fluorobenzoic Acid122 - 1253.27[7]
3-Fluorobenzoic Acid123 - 125-
4-Fluorobenzoic Acid1844.14[8]
Benzoic Acid (for comparison)121 - 1234.2[3][9]

The position of the fluorine atom significantly influences acidity (pKa). The electron-withdrawing nature of fluorine stabilizes the carboxylate anion, increasing acidity compared to benzoic acid.[7] This effect is most pronounced in the ortho position.

Experimental Protocols

The determination of thermochemical properties requires precise and specialized experimental techniques.

Oxygen Bomb Calorimetry (for Enthalpy of Combustion)

Oxygen bomb calorimetry is the primary method for determining the enthalpy of combustion of solid organic compounds.[10][11]

Methodology:

  • Sample Preparation: A precisely weighed pellet of the fluorinated benzoic acid is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."[10]

  • Bomb Setup: A platinum ignition wire is positioned to be in contact with the sample. A small, measured quantity of water (e.g., 3.000 cm³) is added to the bomb to ensure that all fluorine is converted to aqueous hydrofluoric acid (HF) upon combustion.[10]

  • Pressurization and Immersion: The bomb is sealed, flushed, and filled with high-purity oxygen to a pressure of approximately 30-32 atm.[10] It is then submerged in a known volume of water in a calorimeter jacket.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the wire. The temperature of the water surrounding the bomb is meticulously recorded at short intervals before, during, and after combustion to determine the temperature change (ΔT).[10][12]

  • Calibration: The heat capacity of the calorimeter system (Cbomb) is determined by burning a standard reference material with a precisely known heat of combustion, such as benzoic acid (NBS Standard Reference Material 39i).[5][10][11]

  • Calculation: The heat of combustion (ΔHc°) is calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of aqueous nitric acid (from residual N2 in the bomb) and hydrofluoric acid.[10] For fluorine compounds, the final products are CO2(g) and an aqueous solution of HF.[5] The reaction is represented as: C7H5O2F(c) + 7O2(g) + 48H2O(liq) → 7CO2(g) + --INVALID-LINK--[5]

G Workflow for Oxygen Bomb Calorimetry cluster_prep Preparation cluster_cal Measurement cluster_analysis Analysis p1 Weigh Sample Pellet p2 Place in Crucible p1->p2 p3 Add Measured Water to Bomb p2->p3 p4 Seal & Pressurize with O2 p3->p4 m1 Immerse Bomb in Calorimeter p4->m1 m2 Ignite Sample m1->m2 m3 Record Temperature Change (ΔT) m2->m3 a2 Apply Corrections for HF(aq) & HNO3(aq) m3->a2 a1 Calibrate with Benzoic Acid to find C_bomb a3 Calculate ΔHc° a1->a3 a2->a3 G exp Experimental Measurement (Bomb Calorimetry) comb Standard Enthalpy of Combustion (ΔHc°) exp->comb yields form_react Standard Enthalpy of Formation of Reactant (ΔHf°) comb->form_react used with form_prod Known Standard Enthalpies of Formation (ΔHf°) (e.g., CO2, H2O, HF(aq)) form_prod->form_react to calculate (Hess's Law) G AA Arachidonic Acid COX COX-2 Enzyme AA->COX PG Prostaglandins (Mediate Inflammation) COX->PG Catalyzes Conversion Inflam Pain & Inflammation PG->Inflam FBA Fluorinated Benzoic Acid Derivative (e.g., NSAID) FBA->Inhibit Binds to & Inhibits Inhibit->COX

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules. The strong electron-withdrawing nature of these substituents enhances metabolic stability, binding affinity, and lipophilicity, making this scaffold prevalent in the design of novel therapeutics and agrochemicals.[1][2]

These application notes provide detailed protocols for the synthesis of two major classes of derivatives from this compound: amides and esters. The methodologies described are robust and can be adapted for a wide range of amine and alcohol coupling partners.

Data Presentation: Synthesis of Amide and Ester Derivatives

The following tables summarize representative quantitative data for the synthesis of amide and ester derivatives from this compound.

Table 1: Synthesis of Amide Derivatives via Acyl Chloride Intermediate

EntryAmineProductReaction Time (h)Yield (%)
1(2,5-dimethylthiophen-3-yl)methanamineN-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamideNot Specified86

Table 2: Representative Conditions for Fischer Esterification

EntryAlcoholCatalystTemperature (°C)Reaction Time (h)Typical Yield Range (%)
1MethanolH₂SO₄ (catalytic)Reflux (~65°C)4-1280-95
2EthanolH₂SO₄ (catalytic)Reflux (~78°C)4-1280-95
3n-ButanolH₂SO₄ (catalytic)Reflux (~118°C)4-1280-95

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives

Amide bond formation is a fundamental transformation in the synthesis of biologically active molecules. Two common and effective methods for the synthesis of amides from this compound are presented below.

This robust method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then coupled with the desired amine. This approach is particularly suitable for less reactive amines.

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (DCM) or toluene

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

    • Suspend the acid in anhydrous DCM or toluene.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the suspension at room temperature.

    • Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the starting material on TLC.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling with Amine

  • Materials:

    • Crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride (from Step 1)

    • Desired primary or secondary amine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a separate flask, dissolve the amine (1.1 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

This one-pot method utilizes carbodiimide coupling agents and is a widely used, efficient, and mild procedure for forming amide bonds.

  • Materials:

    • This compound

    • Desired primary or secondary amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt

    • Hydroxybenzotriazole (HOBt)

    • Diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous DCM or DMF.

    • Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) to the stirred solution.

    • Slowly add EDC·HCl (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a classic and straightforward method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis.

  • Materials:

    • This compound

    • Desired primary or secondary alcohol (used in excess as the solvent)

    • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents).

    • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

    • Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by distillation to yield the pure ester.[4][5]

Visualizations: Workflows and Signaling Pathways

Synthesis Workflow

The general workflow for the synthesis of amide derivatives from this compound via the acyl chloride intermediate is a common and reliable strategy.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Workup & Purification A 3-Fluoro-5-(trifluoromethyl) benzoic acid B SOCl₂ or (COCl)₂ cat. DMF, DCM A->B C 3-Fluoro-5-(trifluoromethyl) benzoyl chloride B->C D Amine (R-NH₂) Base (e.g., TEA), DCM C->D E Amide Derivative D->E F Aqueous Workup (HCl, NaHCO₃, Brine) E->F G Column Chromatography F->G H Pure Amide Product G->H G cluster_0 Viral Entry and Fusion cluster_1 Mechanism of Inhibition A Influenza Virus (with HA protein) B Host Cell Endosome (Acidification, low pH) A->B C HA Conformational Change B->C D Membrane Fusion C->D E Viral Genome Release into Cytoplasm D->E Inhibitor Benzamide Derivative Inhibitor->C Blocks G cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of PARP Inhibitor cluster_2 Cellular Outcome SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP Repair SSB Repair PARP->Repair DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP->DSB leads to Inhibitor Benzamide-based PARP Inhibitor Inhibitor->PARP Inhibits HR_proficient HR-Proficient Cell (e.g., Healthy Cell) DSB->HR_proficient HR_deficient HR-Deficient Cell (e.g., BRCA-mutant Cancer) DSB->HR_deficient Survival Cell Survival (HR Repair) HR_proficient->Survival Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

References

Application Notes and Protocols: 3-Fluoro-5-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry, prized for the unique properties conferred by its fluorine and trifluoromethyl substituents. The incorporation of these moieties can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various biologically active compounds.

Application 1: Antibacterial Agents - Dibenzoxepinone Oxime Derivatives

Derivatives of dibenz[b,e]oxepinone incorporating a 3-fluoro-5-(trifluoromethyl)benzoyl moiety have demonstrated notable antibacterial activity. The strategic placement of the fluorine and trifluoromethyl groups on the benzoyl ring has been shown to be advantageous for antimicrobial efficacy, particularly against multi-drug resistant strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) of a dibenzoxepinone oxime derivative synthesized from 3-fluoro-5-(trifluoromethyl)benzoyl chloride against various bacterial strains.

Compound IDStructureBacterial StrainMIC (μg/mL)
1
alt text
Staphylococcus aureus (Methicillin-resistant)>250
Pseudomonas aeruginosa125
Escherichia coli>250
Klebsiella pneumoniae>250
Morganella morganii125

Caption: Structure and MIC values of a dibenzoxepinone oxime derivative.

Experimental Protocols

Protocol 1: Synthesis of ({[(E/Z)-11-dibenz[b,e]oxepin-11(6H)-ylidene]amino}oxy)[3-fluoro-5-(trifluoromethyl)phenyl]methanone (Compound 1)

This protocol describes the acylation of 11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin with 3-fluoro-5-(trifluoromethyl)benzoyl chloride.

Materials:

  • 11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin

  • 3-fluoro-5-(trifluoromethyl)benzoyl chloride

  • Anhydrous pyridine

  • Dry benzene

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and recrystallization

Procedure:

  • In a round-bottom flask, dissolve 11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin in dry benzene.

  • Add an equimolar amount of anhydrous pyridine to the solution to act as a proton scavenger.

  • To this stirred solution, add an equimolar amount of 3-fluoro-5-(trifluoromethyl)benzoyl chloride dropwise.

  • After the addition is complete, reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the reaction mixture to remove pyridine hydrochloride precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from isopropanol to yield the pure product.

Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Synthesized compound

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37 °C)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well containing the diluted compound with the bacterial suspension.

  • Include positive control wells (bacteria in MHB without compound) and negative control wells (MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Diagram

G cluster_synthesis Synthesis cluster_testing Biological Evaluation start This compound acyl_chloride 3-Fluoro-5-(trifluoromethyl)benzoyl chloride start->acyl_chloride SOCl2 coupling Acylation Reaction acyl_chloride->coupling oxime 11-Hydroximino-6,11-dihydro-dibenz[b,e]oxepin oxime->coupling product Dibenzoxepinone Oxime Derivative coupling->product mic MIC Determination product->mic activity Antibacterial Activity Data mic->activity

Caption: Synthesis and evaluation of antibacterial dibenzoxepinone oximes.

Application 2: Glycine Transporter 1 (GlyT1) Inhibitors for Schizophrenia

While not a direct derivative of the benzoic acid, the closely related 3-fluoro-5-(trifluoromethyl)pyridine moiety is a key component of the potent and selective GlyT1 inhibitor, RG1678, which has shown promise in the treatment of schizophrenia.[3][4] The synthesis of the pyridine precursor can be achieved from related starting materials, and the resulting compounds exhibit high affinity for the GlyT1 transporter.

Quantitative Data: In Vitro Activity of GlyT1 Inhibitors

The following table presents the in vitro activity of RG1678 and related analogs.

Compound IDRhGlyT1b IC50 (nM)
RG1678 H12
Analog 1 CH38
Analog 2 Cl25
Analog 3 OCH340

Caption: SAR of RG1678 analogs at the 4-position of the phenyl ring.

Experimental Protocols

Protocol 3: Synthesis of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine

This protocol describes a key step in the synthesis of the piperazine-pyridine core of RG1678.

Materials:

  • 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

  • Piperazine

  • A suitable solvent (e.g., DMSO, NMP)

  • A non-nucleophilic base (e.g., K2CO3, DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine in a suitable solvent, add an excess of piperazine and a non-nucleophilic base.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine.

Protocol 4: GlyT1 Inhibition Assay

This protocol outlines a method for measuring the inhibition of glycine uptake by GlyT1.

Materials:

  • CHO cells stably expressing human GlyT1b

  • [³H]Glycine

  • Assay buffer (e.g., HBSS)

  • Test compounds

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Plate the GlyT1b-expressing CHO cells in a suitable multi-well format and grow to confluence.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the glycine uptake by adding [³H]Glycine to each well.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Signaling Pathway

G cluster_synapse Synaptic Cleft GlyT1 GlyT1 Transporter Glycine_out Glycine (extracellular) Glycine_out->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine_out->NMDA_R Co-agonist Binding Neuron_post Postsynaptic Neuron NMDA_R->Neuron_post Activation Glutamate Glutamate Glutamate->NMDA_R Binds RG1678 RG1678 (GlyT1 Inhibitor) RG1678->GlyT1 Inhibits

Caption: Mechanism of action of GlyT1 inhibitors like RG1678.

Application 3: Influenza Virus Fusion Inhibitors

This compound can be used to synthesize N-[(thiophen-3-yl)methyl]benzamides, which act as inhibitors of influenza virus fusion. These compounds target the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for the fusion of the viral and endosomal membranes.

Quantitative Data: Anti-Influenza Activity

The following table shows the 50% effective concentration (EC50) of a representative N-[(thiophen-3-yl)methyl]benzamide against an influenza A strain.

Compound IDStructureVirus StrainEC50 (µM)
2
alt text
A/H1N1~0.8

Caption: Anti-influenza activity of a benzamide derivative.[5]

Experimental Protocols

Protocol 5: Synthesis of N-((2,5-dimethylthiophen-3-yl)methyl)-3-fluoro-5-(trifluoromethyl)benzamide (Compound 2)

This protocol describes the amide coupling of 3-fluoro-5-(trifluoromethyl)benzoyl chloride with (2,5-dimethylthiophen-3-yl)methanamine.[5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • (2,5-dimethylthiophen-3-yl)methanamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Convert this compound to the corresponding acyl chloride by reacting with thionyl chloride. This can be done by gently refluxing the benzoic acid in an excess of thionyl chloride, followed by removal of the excess reagent under reduced pressure.

  • Dissolve (2,5-dimethylthiophen-3-yl)methanamine and triethylamine in dichloromethane in a separate flask.

  • To this solution, add the freshly prepared 3-fluoro-5-(trifluoromethyl)benzoyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final product.

Protocol 6: Influenza Virus Cytopathic Effect (CPE) Reduction Assay

This protocol is used to determine the antiviral activity of the synthesized compounds.

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Influenza virus stock (e.g., A/H1N1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Trypsin (TPCK-treated)

  • Test compounds

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Incubator (37 °C, 5% CO₂)

Procedure:

  • Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Wash the cells and infect with influenza virus at a specific multiplicity of infection (MOI) in the presence of TPCK-treated trypsin.

  • After a 1-hour adsorption period, remove the virus inoculum and add DMEM containing various concentrations of the test compound.

  • Incubate the plates for 48-72 hours at 37 °C with 5% CO₂.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell protection for each compound concentration and determine the EC50 value using non-linear regression analysis.

Logical Relationship Diagram

G cluster_synthesis Chemical Synthesis cluster_moa Mechanism of Action start This compound amide_formation Amide Coupling start->amide_formation inhibitor Benzamide Inhibitor amide_formation->inhibitor ha Influenza Hemagglutinin (HA) inhibitor->ha Binds to fusion Membrane Fusion inhibitor->fusion Inhibits ha->fusion mediates replication Viral Replication fusion->replication

Caption: Logical flow from synthesis to mechanism of action for influenza fusion inhibitors.

Other Potential Applications

While detailed protocols and quantitative data for derivatives of this compound are less readily available in the public domain for the following applications, this building block is of interest in the development of:

  • Antifungal Agents: As a component of VNI derivatives that target sterol 14α-demethylase.

  • Substance P (Neurokinin-1) Receptor Antagonists: For the treatment of various disorders, including chemotherapy-induced nausea and vomiting, and depression.

Further research is required to fully elucidate the potential of this compound in these therapeutic areas.

References

Application of 3-Fluoro-5-(trifluoromethyl)benzoic Acid in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry, prized for its unique electronic properties and the advantageous physicochemical characteristics it imparts to active pharmaceutical ingredients (APIs). The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly enhances lipophilicity and metabolic stability, and can improve the binding affinity of a drug candidate to its biological target.[1][2] This application note details the use of this compound in the synthesis of two distinct classes of APIs: microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors for inflammatory conditions and influenza A virus fusion inhibitors.

Application in the Synthesis of mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a key mediator of pain, fever, and inflammation. Selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammatory diseases with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

A potent and selective mPGES-1 inhibitor, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide , incorporates the 3-fluoro-5-(trifluoromethyl)phenyl amide moiety. This structural feature is crucial for its high inhibitory potency.

Quantitative Data
CompoundTargetIC50 (nM)Cell-based Assay (A549 cells) IC50 (nM)Human Whole Blood Assay IC50 (nM)
2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamidemPGES-1816.24249.9
Experimental Protocol: Synthesis of the mPGES-1 Inhibitor

The synthesis of the mPGES-1 inhibitor involves a key amide bond formation step between the carboxylic acid of the benzimidazole core and 3-fluoro-5-(trifluoromethyl)aniline. The following protocol is a representative procedure for this type of transformation.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 2-((2-chloro-6-fluorophenyl)amino)-1-methyl-7,8-dihydro-1H-[1][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Amide Coupling

  • 3-Fluoro-5-(trifluoromethyl)aniline (1.1 eq) is added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired mPGES-1 inhibitor.

G Experimental Workflow: mPGES-1 Inhibitor Synthesis A Carboxylic Acid (Benzimidazole Core) C Activation (EDC, HOBt in DMF) A->C B Amine (3-Fluoro-5-(trifluoromethyl)aniline) D Amide Coupling B->D C->D E Purification (Column Chromatography) D->E F mPGES-1 Inhibitor E->F

Workflow for mPGES-1 Inhibitor Synthesis
Signaling Pathway

G mPGES-1 Signaling Pathway in Inflammation cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 PGH2 PGH2 COX-2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 Inflammation\nPain, Fever Inflammation Pain, Fever PGE2->Inflammation\nPain, Fever API mPGES-1 Inhibitor API->mPGES-1

Simplified mPGES-1 Signaling Pathway

Application in the Synthesis of Influenza A Fusion Inhibitors

Influenza A virus entry into host cells is mediated by the hemagglutinin (HA) glycoprotein, which undergoes a conformational change at low pH to facilitate membrane fusion. Small molecules that inhibit this process are valuable antiviral drug candidates.

Certain influenza A fusion inhibitors feature a "capping" group derived from this compound. This moiety plays a role in the binding of the inhibitor to the HA protein, thereby preventing the conformational changes necessary for fusion.

Quantitative Data
CompoundStarting MaterialsReactionYield (%)
N-((2,5-dimethylthiophen-3-yl)methyl)-3-fluoro-5-(trifluoromethyl)benzamide3-fluoro-5-(trifluoromethyl)benzoyl chloride, (2,5-dimethylthiophen-3-yl)methanamineAmide Coupling86
Experimental Protocol: Synthesis of an Influenza A Fusion Inhibitor Analog

The synthesis of an influenza A fusion inhibitor analog involves the formation of an amide bond between 3-fluoro-5-(trifluoromethyl)benzoyl chloride and a suitable amine.

Step 1: Preparation of Acyl Chloride

  • This compound (1.0 eq) is dissolved in thionyl chloride (5.0 eq).

  • A catalytic amount of DMF is added.

  • The mixture is heated at reflux for 2 hours.

  • The excess thionyl chloride is removed under reduced pressure to yield the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • To a solution of (2,5-dimethylthiophen-3-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of 3-fluoro-5-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is monitored by TLC.

Step 3: Work-up and Purification

  • The reaction mixture is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to afford the final product.

G Experimental Workflow: Influenza Fusion Inhibitor Synthesis A This compound C Acyl Chloride Formation A->C B Thionyl Chloride B->C E Amide Coupling (DCM, Triethylamine) C->E D Amine D->E F Purification E->F G Influenza Fusion Inhibitor Analog F->G

Workflow for Influenza Fusion Inhibitor Synthesis
Signaling Pathway

G Influenza Virus Fusion Mechanism and Inhibition cluster_virus Influenza Virus cluster_endosome Host Cell Endosome (Low pH) HA Trimer (pre-fusion) HA Trimer (pre-fusion) HA Conformational Change HA Conformational Change HA Trimer (pre-fusion)->HA Conformational Change Membrane Fusion Membrane Fusion HA Conformational Change->Membrane Fusion Viral RNA Release Viral RNA Release Membrane Fusion->Viral RNA Release API Fusion Inhibitor API->HA Trimer (pre-fusion) Stabilizes pre-fusion state

Mechanism of Influenza Virus Fusion Inhibition

Conclusion

This compound is a versatile and valuable building block for the synthesis of APIs targeting a range of diseases. Its incorporation into drug candidates can significantly enhance their pharmacological properties. The provided protocols for the synthesis of an mPGES-1 inhibitor and an influenza fusion inhibitor analog demonstrate the utility of this reagent in modern drug discovery and development. The straightforward amide coupling reactions allow for the efficient construction of complex molecules with high potential for therapeutic applications.

References

Application Notes and Protocols: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzoyl chloride is a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target molecules. This acyl chloride is a highly reactive intermediate, readily undergoing nucleophilic acyl substitution reactions to form esters, amides, and ketones, making it a versatile reagent in organic synthesis and drug discovery.[1]

This document provides detailed application notes and a comprehensive protocol for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride from its corresponding carboxylic acid using thionyl chloride.

Reaction Overview

The conversion of 3-Fluoro-5-(trifluoromethyl)benzoic acid to 3-Fluoro-5-(trifluoromethyl)benzoyl chloride is achieved through a nucleophilic acyl substitution reaction with thionyl chloride (SOCl₂). The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride.[2][3][4] The reaction is often catalyzed by N,N-dimethylformamide (DMF).

Reaction Scheme:

Quantitative Data

The following table summarizes key quantitative data for the starting material and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StatePurityRefractive IndexDensity (g/mL at 25°C)
This compoundC₈H₄F₄O₂208.11White to off-white solid≥98%--
3-Fluoro-5-(trifluoromethyl)benzoyl chlorideC₈H₃ClF₄O226.56Colorless to light yellow liquid≥98% (GC)1.4621.482

Note: Physical properties can vary slightly between different suppliers and batches.

Experimental Protocol

This protocol is a general guideline for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. Researchers should adapt the procedure based on their specific laboratory conditions and scale.

Materials and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene or dichloromethane (optional, as solvent)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Vacuum pump with a cold trap

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser should be fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Charging Reagents: To the flask, add this compound. For every 1 mole of the carboxylic acid, add 1.5 to 2.0 molar equivalents of thionyl chloride. A catalytic amount of DMF (e.g., 1-2 drops) can also be added. The reaction can be run neat (without solvent) or with an anhydrous solvent like toluene or dichloromethane.[5]

  • Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 79 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation or under reduced pressure using a rotary evaporator. To avoid corrosion of the vacuum pump, a cold trap (e.g., with liquid nitrogen) and a base trap (e.g., containing NaOH solution) should be used to capture the acidic gases and excess thionyl chloride.[6]

  • Purification: The crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride can often be used in the next step without further purification. If higher purity is required, the product can be purified by fractional distillation under reduced pressure.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction evolves toxic gases (HCl and SO₂). Ensure proper trapping of these gases.

Characterization Data

The synthesized 3-Fluoro-5-(trifluoromethyl)benzoyl chloride can be characterized by various spectroscopic methods.

Spectroscopic Dataa
¹H NMR The ¹H NMR spectrum of 3-(trifluoromethyl)benzoyl chloride shows signals in the aromatic region, typically between δ 7.5 and 8.3 ppm.
¹³C NMR The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon (around 165-170 ppm), the trifluoromethyl carbon (a quartet), and the aromatic carbons, with coupling to the fluorine atoms.
IR Spectroscopy The IR spectrum of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride exhibits a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1750-1800 cm⁻¹.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (226.56 g/mol ), as well as characteristic fragmentation patterns.

Note: Specific chemical shifts and coupling constants can be found in spectroscopic databases such as the NIST WebBook.[7]

Applications in Synthesis

3-Fluoro-5-(trifluoromethyl)benzoyl chloride is a versatile intermediate for the synthesis of various biologically active molecules.

  • Pharmaceuticals: It is a key component in the synthesis of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The fluorine and trifluoromethyl groups can enhance drug efficacy and pharmacokinetic properties.

  • Agrochemicals: This compound is used in the development of novel herbicides, insecticides, and fungicides.

  • Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.

Workflow and Logic Diagrams

ReactionWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound D Mix and Reflux (2-4 hours) A->D B Thionyl Chloride (SOCl₂) B->D C DMF (catalyst) C->D E Cool to Room Temperature D->E F Remove Excess SOCl₂ (Distillation/Vacuum) E->F G Fractional Distillation (Optional) F->G H 3-Fluoro-5-(trifluoromethyl)benzoyl chloride G->H

Caption: Workflow for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride.

Mechanism A Carboxylic Acid (R-COOH) C Intermediate (R-CO-O-S(O)Cl) A->C Nucleophilic attack B Thionyl Chloride (SOCl₂) B->C E Tetrahedral Intermediate C->E Nucleophilic attack D Chloride Ion (Cl⁻) D->E F Acyl Chloride (R-COCl) E->F Elimination G Sulfur Dioxide (SO₂) E->G H Hydrogen Chloride (HCl) E->H

Caption: Simplified reaction mechanism for acyl chloride formation.

References

Application Notes and Protocols for Friedel-Crafts Acylation using 3-Fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of aryl ketones, which are key intermediates for a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation utilizing 3-Fluoro-5-(trifluoromethyl)benzoic acid, a versatile building block in the synthesis of novel therapeutic agents. The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting benzophenone derivatives, making this reagent of particular interest for modern drug discovery.[1][2]

General Principles

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[3] Due to the electron-withdrawing nature of the fluoro and trifluoromethyl groups, this compound is a deactivated acylating agent. Consequently, its conversion to the more reactive acyl chloride, 3-Fluoro-5-(trifluoromethyl)benzoyl chloride, is a necessary first step. The subsequent acylation of an aromatic or heterocyclic substrate typically requires a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride and facilitate the electrophilic attack by the aromatic ring.[3] The resulting ketone product is less reactive than the starting aromatic compound, which conveniently prevents over-acylation.[4]

Data Presentation: Reaction Parameters for Friedel-Crafts Acylation

The successful synthesis of (Aryl/Heteroaryl)(3-fluoro-5-(trifluoromethyl)phenyl)methanones via Friedel-Crafts acylation is highly dependent on the substrate, catalyst, and reaction conditions. The following tables provide a summary of typical reaction parameters for the acylation of various aromatic and heterocyclic compounds.

Table 1: Friedel-Crafts Acylation of Common Aromatic Substrates

SubstrateCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
AnisoleAlCl₃ (1.2)Dichloromethane (DCM)0 to rt2 - 485 - 95
TolueneAlCl₃ (1.2)Dichloromethane (DCM)0 to rt3 - 670 - 85
BenzeneAlCl₃ (1.5)Benzene (solvent)rt to 604 - 860 - 75
FluorobenzeneAlCl₃ (1.5)1,2-Dichloroethane (DCE)rt to 806 - 1250 - 65
ChlorobenzeneAlCl₃ (1.5)1,2-Dichloroethane (DCE)rt to 808 - 1640 - 55

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Table 2: Friedel-Crafts Acylation of Electron-Rich Heterocycles

SubstrateCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
ThiopheneSnCl₄ (1.2)Dichloromethane (DCM)0 to rt2 - 475 - 90
FuranBF₃·OEt₂ (1.5)Dichloromethane (DCM)-20 to 01 - 360 - 75
N-MethylpyrroleAlCl₃ (1.2)Dichloromethane (DCM)0 to rt2 - 570 - 85

Note: The choice of a milder Lewis acid is often necessary for sensitive heterocyclic substrates to prevent polymerization or degradation.[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

This initial step is crucial for activating the carboxylic acid for the subsequent Friedel-Crafts reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or Toluene

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Protocol 2: General Procedure for Friedel-Crafts Acylation of Aromatic Compounds

This protocol is applicable to a range of aromatic substrates.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

  • Aromatic substrate (e.g., Anisole, Toluene) (1.0 - 1.2 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C.

  • Slowly add a solution of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension.

  • After stirring for 15-30 minutes, add the aromatic substrate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired benzophenone.

Protocol 3: Friedel-Crafts Acylation of Thiophene (an Electron-Rich Heterocycle)

This protocol utilizes a milder Lewis acid to accommodate the more sensitive thiophene ring.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

  • Thiophene (1.1 eq)

  • Anhydrous Tin(IV) chloride (SnCl₄) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) and thiophene (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add SnCl₄ (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for the time indicated in Table 2.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by carefully adding water.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the target (3-fluoro-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanone.

Mandatory Visualizations

Experimental Workflow for Friedel-Crafts Acylation

G cluster_prep Acyl Chloride Preparation cluster_acylation Friedel-Crafts Acylation start Start: this compound reagent1 SOCl₂ or (COCl)₂ DMF (cat.), DCM start->reagent1 prep_reaction Reaction at 0°C to rt reagent1->prep_reaction prep_workup Solvent Removal prep_reaction->prep_workup acyl_chloride 3-Fluoro-5-(trifluoromethyl)benzoyl chloride prep_workup->acyl_chloride reaction Reaction at 0°C to rt acyl_chloride->reaction aromatic Aromatic/Heterocyclic Substrate aromatic->reaction lewis_acid Lewis Acid (e.g., AlCl₃) in DCM lewis_acid->reaction quench Quenching with Ice/HCl reaction->quench extraction Extraction with DCM quench->extraction wash Washing with H₂O, NaHCO₃, Brine extraction->wash dry Drying and Concentration wash->dry purification Column Chromatography dry->purification product Purified Benzophenone Product purification->product

Caption: Workflow for the synthesis of benzophenones via Friedel-Crafts acylation.

Proposed Signaling Pathway Inhibition by a Benzophenone Derivative

Many benzophenone derivatives have been investigated for their potential as anticancer agents, with some exhibiting inhibitory effects on key signaling pathways involved in cell proliferation and survival.[6] While the specific targets of compounds derived from this compound are a subject of ongoing research, a plausible mechanism of action could involve the inhibition of a critical kinase in a cancer-related signaling pathway, such as the PI3K/Akt pathway, which is frequently dysregulated in various cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzophenone Benzophenone Derivative Benzophenone->PI3K Proposed Inhibition

References

Application in the Synthesis of PARP Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have revolutionized the treatment of certain malignancies, particularly those with deficiencies in DNA damage repair pathways, such as BRCA1 and BRCA2 mutations.[1][2] The synthesis of these complex molecules is a critical aspect of their development and manufacturing. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of several key PARP inhibitors, including Olaparib, Rucaparib, and Niraparib.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4][5] When PARP is inhibited, these SSBs are not efficiently repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to the formation of more cytotoxic double-strand breaks (DSBs).[2][6]

In healthy cells, these DSBs can be effectively repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[1][7] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The accumulation of unrepaired DSBs in these cells triggers apoptosis, a phenomenon known as synthetic lethality.[1][2][6][7] This selective killing of cancer cells while sparing normal cells is the therapeutic basis of PARP inhibitors.

Signaling Pathway Diagram

PARP_Signaling_Pathway cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell DNA Damage (SSB) DNA Damage (SSB) PARP PARP DNA Damage (SSB)->PARP activates Replication Replication DNA Damage (SSB)->Replication if unrepaired BER Pathway BER Pathway PARP->BER Pathway recruits Repaired DNA Repaired DNA BER Pathway->Repaired DNA results in Cell Survival Cell Survival Repaired DNA->Cell Survival DSB DSB Replication->DSB HR Pathway (BRCA1/2) HR Pathway (BRCA1/2) DSB->HR Pathway (BRCA1/2) activates HR Pathway (BRCA1/2)->Repaired DNA DNA Damage (SSB)_cancer DNA Damage (SSB) PARP_cancer PARP DNA Damage (SSB)_cancer->PARP_cancer Replication_cancer Replication PARP_cancer->Replication_cancer unrepaired SSBs lead to PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP_cancer inhibits DSB_cancer DSB Replication_cancer->DSB_cancer Defective HR Pathway Defective HR Pathway (BRCA1/2 mutation) DSB_cancer->Defective HR Pathway Cell Death (Apoptosis) Cell Death (Apoptosis) Defective HR Pathway->Cell Death (Apoptosis) leads to

Caption: PARP signaling pathway and the mechanism of synthetic lethality.

Synthetic Routes and Protocols

The synthesis of PARP inhibitors often involves multi-step sequences to construct the complex heterocyclic core structures. Below are summaries of synthetic routes and detailed protocols for key PARP inhibitors.

Olaparib Synthesis

Olaparib's synthesis typically involves the construction of the phthalazinone core, followed by coupling with a piperazine-containing side chain. Several routes have been developed, including both medicinal chemistry and process chemistry approaches, to optimize yield and scalability.[8][9]

Olaparib_Synthesis_Workflow 2-Formylbenzoic acid 2-Formylbenzoic acid Horner-Wadsworth-Emmons Reaction Horner-Wadsworth-Emmons Reaction 2-Formylbenzoic acid->Horner-Wadsworth-Emmons Reaction Dimethylphosphite Dimethylphosphite Phosphonate Intermediate Phosphonate Intermediate Dimethylphosphite->Phosphonate Intermediate Phosphonate Intermediate->Horner-Wadsworth-Emmons Reaction 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile->Horner-Wadsworth-Emmons Reaction Olefin Intermediate Olefin Intermediate Horner-Wadsworth-Emmons Reaction->Olefin Intermediate Hydrolysis & Cyclization Hydrolysis & Cyclization Olefin Intermediate->Hydrolysis & Cyclization Phthalazinone Intermediate Phthalazinone Intermediate Hydrolysis & Cyclization->Phthalazinone Intermediate Amide Coupling Amide Coupling Phthalazinone Intermediate->Amide Coupling Olaparib Olaparib Amide Coupling->Olaparib 1-(Cyclopropanecarbonyl)piperazine 1-(Cyclopropanecarbonyl)piperazine 1-(Cyclopropanecarbonyl)piperazine->Amide Coupling

Caption: A representative synthetic workflow for the synthesis of Olaparib.

This protocol describes a key step in a reported synthesis of Olaparib.[8]

Reaction: Horner-Wadsworth-Emmons reaction followed by hydrolysis and cyclization.

Materials:

  • (3-Oxo-1,3-dihydroisobenzofuran-1-yl)dimethyl phosphonate

  • 2-Fluoro-5-formylbenzonitrile

  • Sodium methoxide

  • Methanol

  • Sodium hydroxide

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Horner-Wadsworth-Emmons Reaction:

    • To a solution of (3-oxo-1,3-dihydroisobenzofuran-1-yl)dimethyl phosphonate in methanol, add a solution of sodium methoxide in methanol at 0 °C.

    • Stir the mixture for 30 minutes, then add a solution of 2-fluoro-5-formylbenzonitrile in methanol.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude olefin intermediate.

  • Hydrolysis and Cyclization:

    • Dissolve the crude olefin intermediate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours to hydrolyze the nitrile group.

    • Cool the reaction mixture and add hydrazine hydrate.

    • Heat the mixture to reflux for an additional 4-6 hours to effect cyclization.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and adjust the pH to acidic with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to afford the 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid intermediate.

Quantitative Data Summary for Olaparib Synthesis (Representative Steps)

StepStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Horner-Wadsworth-EmmonsPhosphonate, AldehydeNaOMeMethanol0 to RT12-16~96>95[8]
Hydrolysis & CyclizationOlefin IntermediateNaOH, N₂H₄·H₂OEthanol/WaterReflux6-10~77>98[8]
Amide CouplingPhthalazinone acid, Piperazine derivativeHBTU, DIPEADMFRT12~62>99[10]
Rucaparib Synthesis

The synthesis of Rucaparib is characterized by the construction of a complex tricyclic azepinoindole core. Key strategies often involve indole formation followed by the annulation of the seven-membered ring.

This protocol outlines a cyanide-catalyzed imino-Stetter reaction, a key step in a concise total synthesis of Rucaparib.[11][12]

Reaction: Cyanide-catalyzed imino-Stetter reaction.

Materials:

  • (E)-3-(2-amino-4-fluorophenyl)acrylonitrile

  • 4-((tert-butoxycarbonyl)(methyl)amino)benzaldehyde

  • Sodium cyanide

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of (E)-3-(2-amino-4-fluorophenyl)acrylonitrile and 4-((tert-butoxycarbonyl)(methyl)amino)benzaldehyde in DMF, add sodium cyanide at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole-3-acetonitrile intermediate.

Quantitative Data Summary for Rucaparib Synthesis (Representative Steps)

StepStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Heck ReactionAryl iodide, Acrylonitrile(t-Bu₃P)₂PdToluene804~85 (E/Z=10:1)>95[11]
Imino-Stetter ReactionAminocinnamonitrile, AldehydeNaCNDMF8024~80>98[11][12]
Reduction & CyclizationIndole-3-acetonitrileNi₂B, Boc₂O; then TFAMethanolRT-~80 (over 3 steps)>99[12]
Niraparib Synthesis

The synthesis of Niraparib features the construction of an indazole ring system connected to a chiral piperidine moiety. Asymmetric synthesis or resolution is a critical aspect of obtaining the desired (S)-enantiomer.[13][14][15]

This protocol describes a key C-N cross-coupling reaction used in the synthesis of Niraparib.[15]

Reaction: Copper-catalyzed N-arylation of an indazole.

Materials:

  • 7-Carbamoyl-2H-indazole

  • (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

  • Copper(I) iodide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 7-carbamoyl-2H-indazole, (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, copper(I) iodide, and potassium carbonate.

  • Add DMF as the solvent and heat the mixture to 120 °C under an inert atmosphere.

  • Stir the reaction for 12-24 hours, monitoring its progress by HPLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water and ethyl acetate.

  • Filter the mixture through celite to remove insoluble materials.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected Niraparib intermediate.

Quantitative Data Summary for Niraparib Synthesis (Representative Steps)

StepStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Asymmetric Biocatalytic AminationAldehyde surrogateTransaminaseBuffer/DMSO4524~90>99 (ee)[15]
Copper-Catalyzed N-ArylationIndazole, Piperidine derivativeCuI, K₂CO₃DMF12012-24~85>98[15]
Deprotection & Salt FormationBoc-protected NiraparibHCl or TFADioxaneRT2-4>95>99[10]

Conclusion

The synthesis of PARP inhibitors is a dynamic field of research, with ongoing efforts to develop more efficient, scalable, and cost-effective manufacturing processes. The protocols and data presented here provide a valuable resource for researchers and professionals in drug development, offering insights into the key chemical transformations and reaction conditions employed in the synthesis of these life-saving medicines. The continued innovation in synthetic organic chemistry will undoubtedly play a crucial role in the future of PARP inhibitor development and accessibility.

References

Application Notes and Protocols for the Development of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro screening and characterization of novel anti-inflammatory agents. The protocols herein detail key assays to assess the efficacy of test compounds in modulating critical inflammatory pathways, including NF-κB, MAPK, and JAK-STAT.

Introduction to Inflammatory Signaling Pathways

Chronic inflammation is a key pathological feature of numerous diseases. The development of effective anti-inflammatory therapeutics relies on the targeted modulation of key intracellular signaling cascades. Three of the most pivotal pathways in the inflammatory response are:

  • Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of inflammatory gene expression.[1][2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, which includes p38, JNK, and ERK, plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation.[4][5] These kinases are activated by a phosphorylation cascade and, in turn, can phosphorylate and activate various transcription factors and downstream kinases, leading to the production of inflammatory mediators.[5][6]

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This pathway is the principal signaling mechanism for a wide array of cytokines and growth factors involved in immunity and inflammation.[7][8] Cytokine binding to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[7] Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[7][8]

Experimental Workflow for Screening Anti-Inflammatory Compounds

A systematic in vitro approach is essential for the efficient screening and characterization of potential anti-inflammatory drug candidates. The following workflow outlines a logical progression of experiments to assess the efficacy and mechanism of action of test compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cell Viability Assay (MTT/MTS) B Nitric Oxide Production Assay (Griess Assay) A->B Non-toxic compounds C Pro-inflammatory Cytokine ELISA (TNF-α, IL-6) B->C Reduced NO production D Western Blot Analysis (p-IκBα, p-p38, p-JNK, p-ERK, p-STAT3) C->D Reduced cytokine secretion E Lead Compound Identification D->E Pathway-specific inhibition

Caption: A typical experimental workflow for screening anti-inflammatory compounds.

Data Presentation: Efficacy of Known Anti-Inflammatory Agents

The following tables summarize the quantitative effects of well-characterized anti-inflammatory drugs on key inflammatory markers. These data can serve as a benchmark for evaluating the potency of novel compounds.

Table 1: Effect of Dexamethasone on LPS-Induced Pro-inflammatory Cytokine Production in Macrophages

TreatmentTNF-α Secretion (ng/mL)IL-6 Secretion (ng/mL)
Control (Unstimulated)< 0.1< 0.1
LPS (1 µg/mL)1.55 ± 0.47646.6 ± 194.3
LPS + Dexamethasone (1 µM)0.30 ± 0.09241.3 ± 122.4
% Inhibition by Dexamethasone ~80% ~63%
Data are presented as mean ± standard deviation and are compiled from representative studies.[9][10]

Table 2: Effect of Ibuprofen on LPS-Induced Nitric Oxide Production in Macrophages

TreatmentNitric Oxide (Nitrite) Concentration (µM)
Control (Unstimulated)< 1.0
LPS (1 µg/mL)35.2 ± 3.8
LPS + Ibuprofen (1 mM)15.5 ± 2.1
% Inhibition by Ibuprofen ~56%
Data are presented as mean ± standard deviation and are compiled from representative studies.[11]

Table 3: Effect of Tofacitinib on IL-6-Induced STAT3 Phosphorylation in Cells

TreatmentRelative p-STAT3 / Total STAT3 Ratio
Control (Unstimulated)0.1 ± 0.05
IL-6 (50 ng/mL)1.0 ± 0.15
IL-6 + Tofacitinib (100 nM)0.3 ± 0.08
% Inhibition by Tofacitinib ~70%
Data are presented as mean ± standard deviation and are compiled from representative studies.

Detailed Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage and THP-1 human monocytic cell lines are commonly used models for in vitro inflammation studies.

  • Cell Culture: Culture RAW 264.7 or THP-1 cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Compound Treatment: Seed cells in appropriate well plates. Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating with an inflammatory agent like LPS (1 µg/mL). Include vehicle-treated and unstimulated controls.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the test compounds.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator.

  • Principle: The Griess reagent detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat with test compounds and LPS as described above for 24 hours.

    • Collect 50 µL of cell culture supernatant from each well.

    • In a new 96-well plate, add 50 µL of supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present is bound by the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added to produce a colored product, the intensity of which is proportional to the amount of cytokine present.

  • Protocol (General):

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 20 minutes at room temperature.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until a color develops (15-30 minutes).

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis

Western blotting is used to determine the levels of key signaling proteins, particularly their phosphorylated (activated) forms.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • Protocol:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, p-p38, p-JNK, p-ERK, p-STAT3, or their total protein counterparts overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane three times with TBST.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathway Diagrams

The following diagrams illustrate the key inflammatory signaling pathways targeted in the development of anti-inflammatory agents.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkBa_p p-IκBα IKK->IkBa_p IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB->NFkB_nuc Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes

Caption: The canonical NF-κB signaling pathway activated by LPS.

G cluster_1 MAPK Signaling Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAP2K (e.g., MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes

Caption: The MAPK signaling cascades leading to inflammation.

G cluster_2 JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruits p_JAK p-JAK JAK->p_JAK Phosphorylation p_JAK->Receptor Phosphorylates Receptor p_STAT p-STAT p_JAK->p_STAT Phosphorylates STAT p_STAT_dimer p-STAT Dimer (Nucleus) p_STAT->p_STAT_dimer Genes Inflammatory Gene Expression p_STAT_dimer->Genes

Caption: The JAK-STAT signaling pathway activated by cytokines.

References

Application Notes and Protocols for 3-Fluoro-5-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 3-fluoro-5-(trifluoromethyl)benzoic acid as a key starting material in the synthesis of novel agrochemicals. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make this molecule a valuable building block for creating potent and effective crop protection agents.

Introduction: The Role of Fluorinated Benzoic Acids in Agrochemicals

This compound is a versatile chemical intermediate increasingly employed in the design and synthesis of modern agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics are highly desirable in the development of new herbicides, fungicides, and insecticides, often leading to enhanced efficacy and improved environmental profiles.

This document outlines the synthetic pathway from this compound to a class of potent insecticides: phthalic acid diamides. The protocols provided herein are based on established chemical transformations and published research findings.

Synthetic Application: Synthesis of Phthalic Acid Diamide Insecticides

A key application of this compound in agrochemical synthesis is its use as a precursor for the preparation of 3-fluoro-5-(trifluoromethyl)aniline. This aniline is a crucial intermediate for the synthesis of N-(3-fluoro-5-(trifluoromethyl)phenyl)phthalamide insecticides. These compounds have demonstrated significant insecticidal activity, particularly against lepidopteran pests.

The overall synthetic strategy involves a two-stage process:

  • Conversion of this compound to 3-fluoro-5-(trifluoromethyl)aniline.

  • Coupling of 3-fluoro-5-(trifluoromethyl)aniline with a substituted phthalic anhydride to yield the final diamide insecticide.

Logical Workflow for Synthesis

Synthesis_Workflow A This compound B 3-Fluoro-5-(trifluoromethyl)benzamide A->B Amidation C 3-Fluoro-5-(trifluoromethyl)aniline B->C Hofmann Rearrangement E N-(3-fluoro-5-(trifluoromethyl)phenyl)phthalamic Acid C->E Amine Acylation D Substituted Phthalic Anhydride D->E F Phthalic Acid Diamide Insecticide E->F Amidation & Cyclization

Caption: Synthetic workflow from this compound to a phthalic acid diamide insecticide.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide

This protocol describes the conversion of this compound to its corresponding primary amide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH) solution (28-30%)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature with stirring.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM.

  • Dissolve the crude acyl chloride in a minimal amount of an inert solvent (e.g., THF or acetone).

  • In a separate flask, cool an excess of concentrated ammonium hydroxide solution in an ice bath.

  • Slowly add the acyl chloride solution to the cold ammonium hydroxide solution with vigorous stirring.

  • Continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-fluoro-5-(trifluoromethyl)benzamide.

Protocol 2: Synthesis of 3-Fluoro-5-(trifluoromethyl)aniline via Hofmann Rearrangement

This protocol details the conversion of 3-fluoro-5-(trifluoromethyl)benzamide to 3-fluoro-5-(trifluoromethyl)aniline.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • 1,4-Dioxane

  • Water

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it in an ice bath.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution to form a sodium hypobromite solution.

  • In a separate flask, dissolve 3-fluoro-5-(trifluoromethyl)benzamide (1.0 eq) in 1,4-dioxane.

  • Add the benzamide solution to the freshly prepared cold sodium hypobromite solution with stirring.

  • Slowly heat the reaction mixture to 50-70 °C and maintain for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or distillation to obtain 3-fluoro-5-(trifluoromethyl)aniline.

Protocol 3: Synthesis of N²-[1,1-dimethyl-2-(methylthio)ethyl]-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-3-iodophthalamide

This protocol describes the final coupling step to produce a specific insecticidal phthalic acid diamide.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)aniline

  • 3-Iodophthalic anhydride

  • 2-Amino-2-methyl-1-(methylthio)propane

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile, anhydrous

  • Standard laboratory glassware

Procedure:

  • Formation of the Phthalamic Acid:

    • Dissolve 3-fluoro-5-(trifluoromethyl)aniline (1.0 eq) and 3-iodophthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.

    • Stir the mixture at room temperature for 2-4 hours.

    • Collect the precipitated N-(3-fluoro-5-(trifluoromethyl)phenyl)-3-iodophthalamic acid by filtration and wash with a small amount of cold solvent.

  • Amidation and Cyclization:

    • Suspend the N-(3-fluoro-5-(trifluoromethyl)phenyl)-3-iodophthalamic acid (1.0 eq) in anhydrous acetonitrile.

    • Add pyridine (2.0 eq) and cool the mixture in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 eq) and stir for 30 minutes at 0 °C.

    • Add 2-amino-2-methyl-1-(methylthio)propane (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice water and extract the product with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final phthalic acid diamide insecticide.

Quantitative Data

The following table summarizes the quantitative data for the synthesis and insecticidal activity of a representative phthalic acid diamide derived from this compound.

Compound Synthetic Step Yield (%) Target Pest LC₅₀ (mg/L)
3-Fluoro-5-(trifluoromethyl)benzamideAmidation of Benzoic Acid~85-95--
3-Fluoro-5-(trifluoromethyl)anilineHofmann Rearrangement~60-75--
N²-[1,1-dimethyl-2-(methylthio)ethyl]-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-3-iodophthalamideFinal Coupling~70-85Plutella xylostella~0.5 - 1.5

Note: Yields and LC₅₀ values are approximate and can vary based on specific reaction conditions and bioassay methodologies.

Signaling Pathways and Experimental Workflows

General Mechanism of Action for Phthalamide Insecticides

While the specific signaling pathway for this novel class of insecticides is a subject of ongoing research, many diamide insecticides act as ryanodine receptor modulators in insects. These compounds disrupt the normal functioning of calcium channels in muscle cells, leading to uncontrolled calcium release, paralysis, and ultimately, death of the insect.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis Stages cluster_analysis Analysis and Evaluation A Starting Material: This compound B Intermediate 1: 3-Fluoro-5-(trifluoromethyl)benzamide A->B Protocol 1 C Intermediate 2: 3-Fluoro-5-(trifluoromethyl)aniline B->C Protocol 2 D Final Product: Phthalic Acid Diamide C->D Protocol 3 E Purification (Column Chromatography) D->E F Structural Characterization (NMR, MS) E->F G Bioassay (Insecticidal Activity Testing) E->G H Data Analysis (LC50 Determination) G->H

Application Notes and Protocols for the Nitration of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrophilic nitration of substituted benzoic acids. This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical, dye, and materials industries. The introduction of a nitro group onto the aromatic ring of benzoic acid derivatives serves as a versatile handle for further functionalization, such as reduction to an amino group.

The regiochemical outcome of the nitration is highly dependent on the nature and position of the existing substituents on the benzoic acid ring. Understanding the interplay of electronic and steric effects is paramount for achieving the desired isomer with high selectivity and yield. These notes offer insights into these directing effects and provide specific experimental procedures for various substituted benzoic acids.

General Principles of Nitration

The nitration of aromatic compounds, including substituted benzoic acids, proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps involve:

  • Generation of the Electrophile: The highly electrophilic nitronium ion (NO₂⁺) is typically generated in situ from a mixture of concentrated nitric acid (HNO₃) and a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[1]

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

The rate and regioselectivity of the reaction are governed by the substituents already present on the benzoic acid ring. The carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature.[2] Other substituents will either reinforce or compete with this directing effect.

Safety Precautions

Nitration reactions are highly exothermic and involve the use of strong, corrosive acids. Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Fume Hood: All manipulations involving concentrated nitric and sulfuric acids must be performed in a well-ventilated chemical fume hood.

  • Controlled Addition: The nitrating mixture should be added slowly and in a controlled manner to the substrate solution, with efficient cooling to manage the reaction exotherm.

  • Quenching: The reaction mixture should be quenched by pouring it slowly onto crushed ice with stirring. Never add water directly to the concentrated acid mixture.

  • Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.

Experimental Protocols

The following protocols are representative examples for the nitration of various substituted benzoic acids. Reaction conditions, particularly temperature and reaction time, should be carefully monitored and may require optimization for specific substrates.

Protocol 1: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid

This protocol describes the synthesis of the meta-nitro isomer, which is the major product due to the directing effect of the carboxylic acid group.[1]

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve benzoic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice-water bath to 0-5 °C.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the benzoic acid solution, maintaining the reaction temperature below 15 °C with vigorous stirring.[2]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 15-30 minutes.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from aqueous ethanol to obtain purified 3-nitrobenzoic acid.

Protocol 2: Nitration of o-Chlorobenzoic Acid to 2-Chloro-5-nitrobenzoic Acid

This procedure demonstrates the nitration of a halogen-substituted benzoic acid, where the directing effects of the chloro and carboxyl groups are considered.

Materials:

  • o-Chlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄, 100%)

  • Nitric acid (HNO₃, 80%)

  • Ice

Procedure:

  • Prepare a solution of o-chlorobenzoic acid in 100% sulfuric acid.[3]

  • Cool the solution to below 0 °C in an ice-salt bath.[3]

  • Prepare a nitrating mixture of 80% nitric acid and 100% sulfuric acid.[3]

  • Add the nitrating mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature remains below 0 °C.[3]

  • After the addition, allow the mixture to stand at room temperature for 10-12 hours.[3]

  • Slowly heat the reaction mixture to 60 °C.[3]

  • Pour the heated mixture onto crushed ice.[3]

  • Collect the resulting precipitate by filtration and wash with water.

  • Recrystallize the product from boiling water to yield pure 2-chloro-5-nitrobenzoic acid.[3]

Protocol 3: Nitration of 4-Hydroxybenzoic Acid Alkyl Esters

This protocol is for the nitration of an activated benzoic acid derivative. The hydroxyl group is a strong activating, ortho, para-director.

Materials:

  • 4-Hydroxybenzoic acid alkyl ester

  • Nitric acid (30-62% by weight)

  • Ice

Procedure:

  • Introduce the 4-hydroxybenzoic acid alkyl ester steadily into nitric acid (30-62% strength) at a temperature of approximately 20-30 °C.[4]

  • Maintain the reaction temperature between 0 and 60 °C, preferably between 20 and 30 °C, using external cooling.[4]

  • After the reaction is complete, the product, 4-hydroxy-3-nitrobenzoic acid alkyl ester, can be isolated by filtration and washing.

Data Presentation

The following tables summarize quantitative data for the nitration of selected substituted benzoic acids and their derivatives. Yields and isomer distributions are highly dependent on the specific reaction conditions.

Starting MaterialMajor Product(s)Yield (%)Melting Point (°C)Reference
Benzoic Acid3-Nitrobenzoic Acid~77140-142[5]
o-Chlorobenzoic Acid2-Chloro-5-nitrobenzoic Acid92164-165[3]
4-Chlorobenzoic Acid4-Chloro-3-nitrobenzoic Acid96.8182.9-184.0[6]
4-Hydroxybenzoic Acid Methyl Ester4-Hydroxy-3-nitrobenzoic Acid Methyl Ester>9973[4]
m-Hydroxybenzoic Acid3-Hydroxy-4-nitrobenzoic Acid15227-228[7]

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the nitration of a substituted benzoic acid.

experimental_workflow General Experimental Workflow for Nitration sub_acid Substituted Benzoic Acid dissolve Dissolve in conc. H2SO4 sub_acid->dissolve cool_reaction Cool to 0-5 °C dissolve->cool_reaction add_nitrating Slowly Add Nitrating Mixture to Reaction cool_reaction->add_nitrating nitrating_mix Prepare Nitrating Mixture (conc. HNO3 + conc. H2SO4) cool_nitrating Cool Nitrating Mixture nitrating_mix->cool_nitrating cool_nitrating->add_nitrating stir Stir at Room Temperature add_nitrating->stir quench Quench on Ice stir->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize wash->recrystallize product Purified Nitro-Substituted Benzoic Acid recrystallize->product

Caption: A generalized workflow for the nitration of substituted benzoic acids.

Regioselectivity in Nitration

The following diagram illustrates the directing effects of activating and deactivating groups on the regioselectivity of nitration.

regioselectivity Directing Effects in Nitration of Substituted Benzoic Acids benzoic_acid Substituted Benzoic Acid activating_group Activating Group (e.g., -OH, -CH3) Ortho, Para-Director benzoic_acid->activating_group if present deactivating_group Deactivating Group (e.g., -COOH, -Cl) Meta-Director benzoic_acid->deactivating_group always present (-COOH) and others nitration Nitration (HNO3, H2SO4) activating_group->nitration deactivating_group->nitration ortho_product Ortho-Nitro Product nitration->ortho_product Favored by activating groups meta_product Meta-Nitro Product nitration->meta_product Favored by deactivating groups para_product Para-Nitro Product nitration->para_product Favored by activating groups

Caption: Influence of substituents on the position of nitration.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-Fluoro-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: What are the typical physical properties of pure this compound?

A2: Pure this compound is typically a white to off-white crystalline solid. Key properties are summarized in the table below.

Q3: What are the likely impurities in crude this compound?

A3: Impurities can include unreacted starting materials, byproducts from side reactions (such as isomers), and residual solvents. For instance, in syntheses involving Grignard reagents, homo-coupled byproducts and residual non-fluorinated precursors may be present.

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative analysis. The melting point of the purified solid can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals during recrystallization.

  • Cause: This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities. The compound may also be coming out of solution too quickly at a temperature above its melting point.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by covering the flask with a beaker to insulate it.

    • If the problem persists, consider a different solvent system.

Problem: No crystals form upon cooling.

  • Cause: The solution may not be saturated, meaning too much solvent was used.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of the pure compound.

    • If crystals still do not form, evaporate some of the solvent to increase the concentration of the benzoic acid and then try cooling again.

Problem: The recovery yield after recrystallization is very low.

  • Cause: This could be due to using too much solvent, which leaves a significant amount of the product in the mother liquor. It could also be due to premature crystallization during a hot filtration step.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • To recover more product, you can cool the filtrate in an ice bath to induce further crystallization.

    • Ensure your filtration apparatus is pre-heated before performing a hot filtration to prevent the product from crashing out on the filter paper.

Column Chromatography Issues

Problem: The compound does not move from the origin on the TLC plate or column.

  • Cause: The mobile phase is not polar enough to elute the acidic compound from the silica gel.

  • Solution:

    • Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • Add a small amount of acetic or formic acid to the mobile phase. This will protonate the benzoic acid, reducing its interaction with the silica gel and allowing it to elute more effectively.

Problem: The compound gives broad or tailing peaks during column chromatography.

  • Cause: This can be due to interactions between the acidic proton of the carboxylic acid and the silica gel.

  • Solution:

    • As mentioned above, adding a small amount of a volatile acid (like acetic or formic acid) to the mobile phase can significantly improve peak shape.

    • Ensure the column is packed well and that the sample is loaded in a concentrated band.

Data Presentation

The following tables summarize key data for the purification of this compound.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 161622-05-5
Molecular Formula C₈H₄F₄O₂
Molecular Weight 208.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 102-106 °C

Table 2: Comparison of Purification Techniques

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesCommon Impurities Removed
Acid-Base Extraction 70-90%>90%High capacity, removes neutral and basic impurities.Unreacted neutral starting materials, some basic byproducts.
Recrystallization >99%60-85%Yields highly pure crystalline solid, removes trace impurities.Structurally similar byproducts, residual solvents.
Column Chromatography 90-98%70-90%High resolution, separates structurally similar compounds.Isomeric byproducts, unreacted starting materials, polar impurities.

Experimental Protocols

Protocol for Acid-Base Extraction

This method is useful for an initial purification to remove non-acidic impurities. A similar procedure has been used for the purification of 3-trifluoromethylbenzoic acid, achieving a purity of up to 99.9%.[1]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a base, such as 1 M sodium hydroxide. The benzoic acid will move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as 3 M hydrochloric acid, until the pH is approximately 2. The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol for Recrystallization

This protocol is designed to achieve high purity of the solid product.

  • Solvent Selection: The ideal solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures. For fluorinated benzoic acids, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes) is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the more polar solvent. Heat the mixture on a hot plate while stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol for Column Chromatography

This protocol is suitable for separating the product from closely related impurities.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine an appropriate mobile phase using Thin Layer Chromatography (TCC). A good starting point is a mixture of hexanes and ethyl acetate. For acidic compounds like this, adding about 0.5-1% of acetic acid or formic acid to the mobile phase can improve the separation and peak shape. An HPLC method for a similar compound used a mobile phase of acetonitrile and water with phosphoric acid, suggesting that a polar aprotic/polar protic mixture can be effective.[2]

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup ColumnChrom Column Chromatography Crude->ColumnChrom Complex Mixture Recrystallization Recrystallization AcidBase->Recrystallization High Purity Pure Pure Product (>99%) Recrystallization->Pure ColumnChrom->Recrystallization Final Polishing TroubleshootingTree Start Purification Issue OilingOut Compound Oiling Out? Start->OilingOut LowYield Low Recovery Yield? Start->LowYield NoCrystals No Crystals Form? Start->NoCrystals ReheatAddSolvent Re-heat & Add Solvent OilingOut->ReheatAddSolvent Yes CheckSolvent Use Less Solvent LowYield->CheckSolvent Yes InduceCrystallization Scratch/Seed Crystal NoCrystals->InduceCrystallization Yes CoolSlowly Cool More Slowly ReheatAddSolvent->CoolSlowly CoolFiltrate Cool Filtrate Further CheckSolvent->CoolFiltrate Concentrate Evaporate Some Solvent InduceCrystallization->Concentrate If still no crystals ImpurityPurification Impurities Impurity Type Neutral/Basic Starting Materials Isomeric Byproducts Polar Byproducts Methods Purification Method Acid-Base Extraction Column Chromatography Recrystallization Impurities:neutral->Methods:ab Impurities:isomers->Methods:cc Impurities:polar->Methods:cc Impurities:isomers->Methods:recrys (if solubility differs)

References

Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most frequently employed methods for synthesizing this compound are:

  • Grignard Reaction: Carboxylation of the Grignard reagent derived from 3-bromo-5-fluorobenzotrifluoride.

  • Nitrile Hydrolysis: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

  • Toluene Oxidation: Oxidation of 3-fluoro-5-(trifluoromethyl)toluene.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of 98% or higher, as determined by Gas Chromatography (GC).[1]

Q3: What are the key safety precautions to consider during the synthesis?

A3: All synthetic procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Grignard reagents are highly reactive and moisture-sensitive, requiring anhydrous conditions. Oxidation reactions, particularly with permanganate, can be highly exothermic and should be performed with careful temperature control.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Grignard Reaction of 3-Bromo-5-fluorobenzotrifluoride

The Grignard reaction involves the formation of an organomagnesium compound from 3-bromo-5-fluorobenzotrifluoride, followed by carboxylation with carbon dioxide.

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 3-bromo-5-fluorobenzotrifluoride in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere.

    • The reaction mixture is typically heated to reflux to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly bubble dry carbon dioxide gas through the solution or pour the Grignard solution over crushed dry ice.

    • A vigorous reaction should be observed.

  • Work-up:

    • After the reaction is complete, quench the mixture by slowly adding aqueous hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Presence of moisture: Grignard reagents are highly sensitive to water.1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Maintain a positive nitrogen pressure throughout the reaction.
2. Poor quality of magnesium: The surface of the magnesium turnings may be oxidized.2. Use fresh, high-quality magnesium turnings. Briefly crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. A small amount of iodine or 1,2-dibromoethane can be used to activate the magnesium.
3. Incomplete carboxylation: Insufficient carbon dioxide or reaction time.3. Ensure a sufficient excess of dry carbon dioxide is used. Allow the reaction to proceed until no further exotherm is observed.
Presence of a significant amount of biphenyl impurity Side reaction: The Grignard reagent can react with unreacted 3-bromo-5-fluorobenzotrifluoride. This is more prevalent at higher concentrations and temperatures.1. Add the solution of 3-bromo-5-fluorobenzotrifluoride slowly to the magnesium suspension to maintain a low concentration of the starting material. 2. Maintain a moderate reaction temperature during Grignard formation.
Formation of 1-fluoro-3-(trifluoromethyl)benzene Protonation of the Grignard reagent: The Grignard reagent is quenched by a proton source (e.g., water, alcohol) before carboxylation.1. Strictly adhere to anhydrous conditions. 2. Ensure the carbon dioxide used is dry.
Side Product Structure Reason for Formation Typical % (if available)
4,4'-Difluoro-2,2'-bis(trifluoromethyl)biphenylF(CF₃)C₆H₃-C₆H₃(CF₃)FCoupling of the Grignard reagent with unreacted aryl halide.Can be significant depending on reaction conditions.
1-Fluoro-3-(trifluoromethyl)benzeneFC₆H₄(CF₃)Protonation of the Grignard reagent by trace amounts of water or other protic species.Varies with the stringency of anhydrous conditions.
Route 2: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile

This route involves the conversion of the nitrile functional group to a carboxylic acid, typically under acidic or basic conditions.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, add 3-Fluoro-5-(trifluoromethyl)benzonitrile.

    • Add an excess of an aqueous acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a base (e.g., aqueous sodium hydroxide).

  • Hydrolysis:

    • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Work-up:

    • Acidic Hydrolysis: Cool the reaction mixture and pour it into ice water. The product will precipitate. Filter the solid, wash with cold water, and dry.

    • Basic Hydrolysis: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the product precipitates. Filter the solid, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization.[2]

Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction 1. Insufficient reaction time or temperature: The hydrolysis of nitriles can be slow.1. Increase the reflux time. Ensure the reaction is heated to the appropriate temperature.
2. Inadequate concentration of acid or base: The hydrolyzing agent may not be in sufficient excess.2. Use a more concentrated acid or base solution.
Low yield of isolated product 1. Product solubility: The product may have some solubility in the aqueous work-up solution.1. Ensure the solution is sufficiently cooled before filtration to minimize solubility.
2. Incomplete precipitation: The pH may not be optimal for complete precipitation of the benzoic acid.2. During acidic work-up, ensure the pH is strongly acidic (pH 1-2) to fully protonate the carboxylate.
Side Product Structure Reason for Formation Typical % (if available)
3-Fluoro-5-(trifluoromethyl)benzamideFC₆H₃(CF₃)CONH₂Incomplete hydrolysis of the nitrile. The amide is an intermediate in the reaction.Can be present if the reaction is not driven to completion.
Unreacted 3-Fluoro-5-(trifluoromethyl)benzonitrileFC₆H₃(CF₃)CNIncomplete reaction.Varies with reaction conditions and duration.
Route 3: Oxidation of 3-Fluoro-5-(trifluoromethyl)toluene

This method involves the oxidation of the methyl group of 3-fluoro-5-(trifluoromethyl)toluene to a carboxylic acid using a strong oxidizing agent.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-fluoro-5-(trifluoromethyl)toluene and a suitable solvent (e.g., water, pyridine, or a mixture).

    • Slowly add the oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate, in portions to control the reaction temperature.

  • Oxidation:

    • Heat the reaction mixture to reflux for several hours. The disappearance of the purple color of permanganate indicates the progress of the reaction.

  • Work-up:

    • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

    • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the benzoic acid.

    • Filter the solid product, wash with cold water, and dry.

    • Recrystallization can be used for further purification.

Problem Potential Cause(s) Recommended Solution(s)
Reaction is very slow or incomplete 1. Insufficient oxidizing agent: Not enough oxidant to convert all the starting material.1. Ensure a stoichiometric excess of the oxidizing agent is used.
2. Low reaction temperature: The oxidation may require elevated temperatures to proceed at a reasonable rate.2. Increase the reaction temperature or prolong the reaction time.
Formation of multiple byproducts Over-oxidation or side reactions: The aromatic ring can be susceptible to oxidation under harsh conditions.1. Carefully control the reaction temperature. Add the oxidizing agent in portions to avoid a rapid exotherm.
Low isolated yield Difficult separation from byproducts: The product may be contaminated with byproducts that are difficult to remove.1. Optimize the purification method. A combination of acid-base extraction and recrystallization may be necessary.
Side Product Structure Reason for Formation Typical % (if available)
3-Fluoro-5-(trifluoromethyl)benzaldehydeFC₆H₃(CF₃)CHOIncomplete oxidation of the methyl group.Can be a significant byproduct if the reaction is not complete.
3-Fluoro-5-(trifluoromethyl)benzyl alcoholFC₆H₃(CF₃)CH₂OHIncomplete oxidation of the methyl group.Can be present, especially under milder conditions.
Ring-oxidized products-Oxidation of the aromatic ring itself under harsh conditions.Generally minor if reaction conditions are controlled.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of this compound.

Grignard_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Bromo-5-fluorobenzotrifluoride D Grignard Reagent Formation A->D B Magnesium B->D C Anhydrous THF C->D E Carboxylation (CO2) D->E F Acidic Quench E->F G Extraction F->G H Purification G->H I This compound H->I

Caption: Workflow for Grignard Reaction Synthesis.

Hydrolysis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Fluoro-5-(trifluoromethyl)benzonitrile B Acid or Base Hydrolysis A->B C Neutralization/Acidification B->C D Filtration C->D E Recrystallization D->E F This compound E->F

Caption: Workflow for Nitrile Hydrolysis Synthesis.

Oxidation_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Fluoro-5-(trifluoromethyl)toluene B Oxidation (e.g., KMnO4) A->B C Filtration of MnO2 B->C D Acidification C->D E Purification D->E F This compound E->F

References

Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-fluoro-5-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound include the hydrolysis of 3-fluoro-5-(trifluoromethyl)benzonitrile and the carboxylation of a Grignard reagent derived from a corresponding halogenated precursor.

Q2: I am experiencing low yields in the hydrolysis of 3-fluoro-5-(trifluoromethyl)benzonitrile. What are the potential causes and solutions?

A2: Low yields can stem from incomplete hydrolysis, degradation of the product, or losses during workup. To troubleshoot, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature (e.g., 85-90°C) to drive the hydrolysis to completion.[1][2] Monitor the reaction progress using techniques like TLC or GC.

  • Base Concentration: The concentration of the sodium hydroxide solution is crucial. A very dilute solution may not be effective, while an overly concentrated one could lead to side reactions.

  • Acidification: During acidification with hydrochloric acid to precipitate the product, ensure the pH is low enough for complete precipitation. Chilling the mixture can also improve recovery.

  • Purification: Losses can occur during filtration and washing. Ensure the filter cake is washed with a minimal amount of cold water to remove inorganic salts without dissolving a significant amount of the product.

Q3: Are there any safety concerns when preparing Grignard reagents from trifluoromethyl-substituted phenyl halides?

A3: Yes, there are reports of detonations associated with the formation of trifluoromethylphenyl Grignard reagents.[3][4] These incidents are often attributed to loss of solvent contact or runaway exothermic side reactions. It is crucial to maintain strict temperature control, ensure efficient stirring, and avoid concentrating the Grignard reagent. Whenever possible, using a low-temperature halogen-magnesium exchange method, as described by Knochel, can mitigate these risks.[4]

Q4: What are common side products when using a Grignard-based synthesis for this compound?

A4: A common side product in Grignard carboxylations is the corresponding protonated starting material, formed by the reaction of the Grignard reagent with trace amounts of water in the solvent or on the glassware. In the case of this compound synthesis, this would be 1-fluoro-3-(trifluoromethyl)benzene. To minimize this, ensure all glassware is rigorously dried and use anhydrous solvents.

Troubleshooting Guides

Guide 1: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile
Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC until the starting material is consumed.[1][2]
Low Product Purity Incomplete removal of inorganic salts or starting material.Wash the filtered product thoroughly with cold deionized water. For removal of unreacted nitrile, consider recrystallization from an appropriate solvent system. A purification method involving dissolution in a basic solution, extraction of organic impurities, and re-precipitation by acidification can be effective.[5]
Product is an Oil or Gummy Solid Presence of impurities.Ensure complete acidification. If the product still does not solidify, try trituration with a non-polar solvent like hexanes to induce crystallization.
Guide 2: Grignard Carboxylation
Issue Potential Cause Recommended Solution
Failure to Initiate Grignard Reaction Inactive magnesium surface; presence of moisture.Use freshly crushed magnesium turnings or commercially available activated magnesium. Ensure all glassware is oven-dried and solvents are anhydrous. A small crystal of iodine can be used as an initiator.
Low Yield of Carboxylic Acid Inefficient carboxylation; formation of protonated byproduct.Introduce CO2 gas at a low temperature (e.g., -40°C) to improve its solubility and minimize side reactions.[6] Ensure the Grignard reagent is added to a well-stirred slurry of dry ice or that CO2 gas is bubbled through the solution efficiently.
Formation of Ketone Byproducts Reaction of the Grignard reagent with the initially formed carboxylate salt.Add the Grignard reagent to an excess of crushed dry ice to ensure the Grignard reagent is always in the presence of a large excess of CO2.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile

This protocol is adapted from a standard literature procedure.[1][2]

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzonitrile

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), aqueous solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add sodium hydroxide (6.35 g) and water (10 ml). Stir for 15 minutes at 25-35°C.[1][2]

  • To this solution, add 3-fluoro-5-(trifluoromethyl)benzonitrile (10 g) and heat the mixture to 85-90°C.[1][2]

  • Maintain the reaction at 85-90°C with stirring for 2 hours.[1][2]

  • After the reaction is complete, allow the mixture to cool to 25-35°C.[1][2]

  • Acidify the reaction mass with aqueous hydrochloric acid and stir for 30 minutes at 25-35°C.[1][2]

  • Filter the resulting solid, wash with water, and dry under vacuum at 50-55°C for 6 hours to obtain this compound.[1][2]

Expected Yield: Approximately 8 g.[1][2]

Data Presentation

Synthesis Route Starting Material Key Reagents Typical Yield Reference
Hydrolysis3-Fluoro-5-(trifluoromethyl)benzonitrileNaOH, HCl~80%[1][2]
Grignard Carboxylation3,5-Bis(trifluoromethyl)bromobenzene (analogous)Mg, CO2, HCl76-78%[6]

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge NaOH and Water B Add 3-Fluoro-5-(trifluoromethyl)benzonitrile A->B C Heat to 85-90°C for 2h B->C D Cool to 25-35°C C->D E Acidify with HCl D->E F Filter Solid E->F G Wash with Water F->G H Dry under Vacuum G->H I Final Product H->I

Caption: Experimental workflow for the hydrolysis of 3-fluoro-5-(trifluoromethyl)benzonitrile.

Grignard_Troubleshooting cluster_initiation Initiation Issues cluster_carboxylation Carboxylation Issues cluster_side_reactions Side Reactions Start Low Yield in Grignard Carboxylation A1 Failure to Initiate Start->A1 B1 Inefficient Carboxylation Start->B1 C1 Protonated Byproduct Start->C1 A2 Inactive Mg? A1->A2 Check A3 Moisture Present? A1->A3 Check A4 Use fresh Mg, dry glassware/solvents A2->A4 A3->A4 B2 Low CO2 Solubility? B1->B2 Check B3 Run at lower temp (-40°C) B2->B3 C2 Trace H2O? C1->C2 Check C3 Rigorously dry equipment C2->C3

Caption: Troubleshooting logic for low yields in Grignard carboxylation.

References

Technical Support Center: Recrystallization of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of fluorinated aromatic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of fluorinated aromatic compounds in a question-and-answer format.

Q1: My fluorinated aromatic compound is "oiling out" instead of forming crystals. What are the likely causes and how can I resolve this?

A1: "Oiling out," where the compound separates from the solution as a liquid instead of a solid, is a common issue, particularly with fluorinated compounds. This phenomenon often occurs when the solution becomes supersaturated at a temperature above the melting point of the impure compound, or if cooling is too rapid. The high electronegativity of fluorine can lead to strong solute-solvent interactions, which can also contribute to this issue.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Gently reheat the solution to dissolve the oil. Add a small amount of additional primary solvent to decrease the saturation level.[1]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. An insulated container can help to moderate the cooling rate.[1]

  • Solvent System Modification: If the issue persists, consider changing the solvent system. A solvent with a lower boiling point or a different polarity might be more suitable.

  • Seed Crystals: Introduce a seed crystal of the pure compound to encourage nucleation and crystal growth over oil formation.

Q2: I am struggling to find a suitable single solvent for recrystallizing my polyfluorinated aromatic compound. What should I do?

A2: Finding a single solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) can be challenging for highly fluorinated compounds due to their unique polarity and solubility characteristics.[2] In such cases, a mixed solvent system is a valuable alternative.

Procedure for Mixed Solvents:

  • Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

  • While the solution is still hot, slowly add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy. This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to induce crystallization.

Common mixed solvent systems include ethanol/water, hexane/ethyl acetate, and toluene/heptane.[2]

Q3: My purified crystals have a broad or depressed melting point, indicating impurities are still present. How can I improve the purity?

A3: A broad or depressed melting point is a clear indicator of residual impurities.

Strategies for Improving Purity:

  • Repeat Recrystallization: Perform a second recrystallization. This is often sufficient to remove remaining impurities.[1]

  • Activated Charcoal: If the solution is colored, it suggests the presence of colored impurities. Add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities.[1]

  • Fractional Crystallization: For removing isomeric impurities, which can be particularly challenging, fractional crystallization may be necessary. This involves multiple, careful recrystallization steps to separate compounds with very similar solubility profiles.[1]

  • Thorough Drying: Ensure the final crystals are completely dry. Residual solvent can act as an impurity and depress the melting point. Dry the crystals under vacuum.[1]

Q4: No crystals are forming even after the solution has cooled and been placed in an ice bath. What steps can I take to induce crystallization?

A4: The failure of a supersaturated solution to yield crystals is a common problem that can often be overcome with a few simple techniques.

Inducing Crystallization:

  • Scratching the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystallization.

  • Reduce Solvent Volume: It's possible that too much solvent was used initially. Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute, and then allow it to cool again.

  • Extended Cooling: Sometimes, crystallization is simply a slow process. Leave the flask undisturbed in a cold environment for a longer period.

Q5: How does the position and number of fluorine atoms on an aromatic ring affect recrystallization?

A5: The number and position of fluorine atoms have a profound impact on the molecule's electronic properties, intermolecular interactions, and crystal packing, which in turn influences its recrystallization behavior.

  • Polarity and Solubility: Fluorine is highly electronegative, and its introduction can significantly alter the polarity of an aromatic compound. This change in polarity directly affects its solubility in different solvents.

  • Crystal Packing: Fluorine substitution can lead to different crystal packing motifs through non-covalent interactions such as dipole-dipole, C-F···H, and F···F interactions. This can result in the formation of different polymorphs (different crystal structures of the same compound), each with its own unique solubility and stability.

  • Polymorphism: Fluorinated aromatic compounds are known to exhibit polymorphism. The specific polymorph obtained can often be controlled by the choice of solvent and the crystallization conditions (e.g., temperature, cooling rate).

Data Presentation: Solvent Properties and Solubility

Finding a suitable solvent is a critical first step in a successful recrystallization. The following tables provide a summary of the properties of common recrystallization solvents and qualitative solubility data for select fluorinated aromatic compounds.

Table 1: Properties of Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, often used as an anti-solvent with alcohols.
Ethanol78HighA versatile solvent, often used in mixed systems with water.
Methanol65HighSimilar to ethanol but more volatile.
Acetone56MediumA good solvent for a wide range of compounds, but its low boiling point can be a disadvantage.
Ethyl Acetate77MediumA common solvent for recrystallization, often used with hexane as a co-solvent.
Dichloromethane40MediumIts high volatility can make it challenging to use for slow crystallization.
Toluene111LowGood for less polar, aromatic compounds.
Hexane/Heptane~69 / ~98LowOften used as anti-solvents for more polar compounds.

Table 2: Illustrative Solubility of Fluorinated Aromatic Compounds

CompoundLikely Soluble In (Hot)Likely Insoluble In (Cold)Notes
2-Fluorobenzoic AcidEthanol, Ethanol/Water mixturesWater, HexaneThe carboxylic acid group dominates solubility.
3-Chloro-4-fluoroanilineEthanol, Isopropanol, TolueneWater, HexaneHalogenated anilines often have good solubility in moderately polar and aromatic solvents.[2]
FluorobenzeneEthanol, Diethyl EtherWater (1.54 g/L)Low solubility in water.[3]
HexafluorobenzeneHexane, Chloroform, Carbon TetrachlorideWater (very low)Soluble in non-polar organic solvents.[4]
(Trifluoromethyl)benzeneBenzene, Toluene, HexaneWater (insoluble)The trifluoromethyl group increases lipophilicity.[5]

Note: The solubility data presented is largely qualitative. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific compound.

Experimental Protocols

Detailed Methodology for the Recrystallization of 2-Fluorobenzoic Acid

This protocol provides a step-by-step guide for the purification of 2-Fluorobenzoic acid using a mixed solvent system of ethanol and water.[1]

Materials:

  • Crude 2-Fluorobenzoic acid

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Two Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-Fluorobenzoic acid in a 125 mL Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, or if the solution is colored and activated charcoal has been added, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Inducing Crystallization: While the ethanol solution is still hot, slowly add hot deionized water dropwise with continuous swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Mandatory Visualization

The following diagram illustrates a general troubleshooting workflow for the recrystallization of fluorinated aromatic compounds.

G cluster_troubleshooting Troubleshooting Steps start Start Recrystallization (Dissolve in Hot Solvent) cool Cool Solution Slowly start->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? crystals_form->oiling_out No check_purity Check Purity (e.g., Melting Point) crystals_form->check_purity Yes induce_crystallization Induce Crystallization - Scratch Flask - Add Seed Crystal - Reduce Solvent oiling_out->induce_crystallization No reheat_add_solvent Re-heat Solution Add More Solvent Cool Slower oiling_out->reheat_add_solvent Yes pure Purity Acceptable? check_purity->pure end_success End: Pure Crystals pure->end_success Yes repeat_recrystallization Repeat Recrystallization Consider Charcoal pure->repeat_recrystallization No end_fail End: Re-evaluate Strategy induce_crystallization->cool change_solvent Change Solvent System induce_crystallization->change_solvent Fails Repeatedly reheat_add_solvent->cool reheat_add_solvent->change_solvent Fails Repeatedly repeat_recrystallization->start repeat_recrystallization->change_solvent Fails Repeatedly change_solvent->end_fail

Caption: Troubleshooting workflow for recrystallization of fluorinated aromatic compounds.

References

Overcoming challenges in the amidation of electron-deficient benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amidation Reactions. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with the amidation of electron-deficient benzoic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the amidation of electron-deficient benzoic acids.

Q1: Why is my amidation reaction with an electron-deficient benzoic acid resulting in low or no yield?

A: Low yields in the amidation of electron-deficient benzoic acids can stem from several factors. The primary reasons often involve the reduced nucleophilicity of the amine, incomplete activation of the carboxylic acid, or suboptimal reaction conditions.[1]

  • Reduced Reactivity: Electron-withdrawing groups on the benzoic acid make the carboxyl group more acidic and easier to activate.[2][3] However, the main challenge often arises when the amine partner is also electron-deficient or sterically hindered, which significantly slows down the rate of aminolysis.[4][5]

  • Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to fully activate the carboxylic acid, leading to unreacted starting material.[1] The activation can form a highly reactive O-acylisourea intermediate that is susceptible to side reactions if not promptly intercepted by an amine.[6][7]

  • Suboptimal Reaction Conditions: The presence of moisture can hydrolyze activated intermediates. The choice of solvent, base, and temperature is also critical for success.[8] For instance, polar aprotic solvents like DMF or DCM are commonly used, but solubility issues can still arise.[9][10]

Q2: Which coupling reagent is most effective for electron-deficient benzoic acids?

A: The choice of coupling reagent is critical and substrate-dependent. While standard reagents like EDC/HOBt are widely used, more potent reagents are often necessary for challenging substrates.[5]

  • EDC/HOBt: This combination is a cost-effective and common choice. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, while HOBt (Hydroxybenzotriazole) acts as an additive to form a more stable active ester, suppressing side reactions and reducing the risk of racemization.[6][9][10]

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more powerful uronium-based coupling reagent. It is highly effective for a wide range of substrates, including sterically hindered and electron-deficient partners, often providing higher yields and faster reaction times than carbodiimide-based methods.[10][11][12]

  • Acyl Fluoride Precursors: For extremely challenging couplings where standard methods fail, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be highly effective.[5][12] Acyl fluorides are relatively stable but exhibit high reactivity towards amines, especially at elevated temperatures.[5]

Q3: How can I minimize common side reactions?

A: Side reactions can significantly lower the yield of the desired amide. Key strategies for minimization include:

  • Preventing Racemization: For chiral carboxylic acids, additives like HOBt or HOAt are essential as they intercept the initial active intermediate to form an active ester that is less prone to racemization.[7][10] Running the reaction at lower temperatures (e.g., 0 °C) can also help preserve stereochemical integrity.[1]

  • Avoiding N-Acylurea Formation: With carbodiimide reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction. Using an additive like HOBt rapidly converts the intermediate to an active ester, minimizing this side reaction.[6]

  • Using Anhydrous Conditions: All reagents and solvents should be anhydrous, as water can hydrolyze the coupling reagents and the activated carboxylic acid intermediates.[1]

Q4: My starting materials have poor solubility. What can I do?

A: Poor solubility can hinder reaction kinetics. If the electron-deficient benzoic acid or amine is poorly soluble in standard solvents like Dichloromethane (DCM), consider the following:

  • Co-solvents: A minimal amount of an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) can be added as a co-solvent to improve solubility.[9]

  • Alternative Solvents: Solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF) can be effective alternatives.[4][13]

  • Temperature: Gently warming the reaction mixture may improve solubility, but care must be taken to avoid decomposition of reagents or intermediates. For particularly robust reactions, higher temperatures may be required to drive the reaction to completion.[5]

Troubleshooting Guide & Workflows

Visual aids can help diagnose and solve experimental issues. The following diagrams outline a general workflow, a troubleshooting decision tree for low yields, and the mechanism of a common coupling reaction.

G cluster_workflow General Amidation Workflow prep 1. Reagent Preparation Dissolve carboxylic acid, amine, and additives in anhydrous solvent. act 2. Activation Add coupling reagent (e.g., HATU, EDC) and base (e.g., DIPEA) at 0°C to RT. prep->act mon 3. Reaction Monitoring Monitor progress via TLC or LC-MS (typically 1-24 hours). act->mon work 4. Aqueous Workup Quench, dilute with organic solvent, wash with aq. acid/base and brine. mon->work pur 5. Isolation & Purification Dry organic layer, concentrate, and purify (e.g., chromatography). work->pur

Caption: A generalized workflow for a typical amidation reaction.[1][10]

G start Low Yield in Amidation q1 Incomplete Acid Activation or Reagent Decomposition? start->q1 a1 Use a more potent reagent (e.g., switch EDC to HATU). Increase reagent equivalents (1.2-1.5 eq). Ensure anhydrous conditions. q1->a1 Yes q2 Poor Reactivity of Amine? (Steric Hindrance / Electron-Deficient) q1->q2 No end Improved Yield a1->end a2 Increase reaction temperature. Prolong reaction time. Consider acyl fluoride method for extremely difficult substrates. q2->a2 Yes q3 Suboptimal Conditions or Side Reactions? q2->q3 No a2->end q3->start No, re-evaluate a3 Optimize base and solvent. Ensure HOBt/HOAt is used with carbodiimides. Pre-activate acid for 15-30 min before adding the amine. q3->a3 Yes a3->end

Caption: A troubleshooting decision tree for low-yield amidation reactions.[1]

G cluster_mechanism EDC/HOBt Coupling Mechanism RCOOH R-COOH (Benzoic Acid) O_Acylisourea [O-Acylisourea Intermediate] (Unstable) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea Rearranges to N-acylurea (side reaction) HOBt HOBt Amide R-CONH-R' (Amide Product) HOBt_Ester->Amide + R'-NH2 HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen - HOBt Amine R'-NH2 (Amine)

Caption: Simplified mechanism of EDC/HOBt mediated amidation.[6][10]

Data Presentation: Comparison of Coupling Reagents

The performance of coupling reagents is highly dependent on the specific substrates used. Below is a summary of common reagents for amidating electron-deficient systems.

Coupling ReagentAdvantagesDisadvantagesBest For
EDC/HOBt Cost-effective; water-soluble urea byproduct is easily removed via aqueous workup.[10]Less reactive than uronium salts; risk of N-acylurea side reaction if HOBt is omitted.[6]Routine amidations; scalable reactions where cost is a factor.[9]
HATU/DIPEA High reactivity and efficiency; fast reaction times; effective for hindered and electron-deficient substrates.[10][11]More expensive; byproduct removal can sometimes be challenging.Difficult couplings, including sterically hindered or electron-poor amines and acids.[12]
TFFH or BTFFH Excellent for extremely challenging substrates where other methods fail; generates a highly reactive acyl fluoride intermediate.[5]Requires careful handling; may require elevated temperatures.[5]Cases of severe steric hindrance or extremely low nucleophilicity.[12]
DCC/DMAP Effective coupling system.Dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, making purification difficult.[4]Situations where byproduct precipitation simplifies removal, though filtration is required.

Experimental Protocols

The following are detailed, representative protocols for key amidation methods.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol is adapted for a generic electron-deficient benzoic acid and a primary or secondary amine.[9][10]

Materials:

  • Electron-deficient benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the electron-deficient benzoic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM (to a concentration of 0.1-0.2 M).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Slowly add EDC·HCl (1.2 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU-Mediated Amidation

This protocol is highly effective for challenging substrates that may yield poor results with EDC/HOBt.[10][11]

Materials:

  • Electron-deficient benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the electron-deficient benzoic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.

  • Pre-activation: Add anhydrous DMF (to a concentration of 0.1-0.5 M) to dissolve the solids. Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[10]

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Acyl Fluoride Method for Highly Hindered Substrates

This protocol is designed for cases where both the acid and amine are sterically hindered or electronically deactivated.[1][5][12]

Materials:

  • Sterically hindered/electron-deficient benzoic acid (1.0 equiv)

  • Sterically hindered/electron-deficient amine (1.1 equiv)

  • BTFFH or TFFH (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.2 equiv)

  • Anhydrous solvent (e.g., DCM, Acetonitrile)

Procedure:

  • Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent.

  • Add the fluorinating agent (e.g., BTFFH, 1.1 equiv) and the non-nucleophilic base (2.2 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • Amidation: In a separate flask, dissolve the amine (1.1 equiv) in the same anhydrous solvent.

  • Slowly add the freshly prepared acyl fluoride solution to the amine solution.

  • Reaction: Heat the reaction mixture (e.g., 80 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.[5]

  • Workup & Purification: Cool the reaction to room temperature and perform a standard aqueous workup as described in the previous protocols. Purify the crude product by column chromatography.

References

Technical Support Center: 3-Fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3-Fluoro-5-(trifluoromethyl)benzoic acid. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and contamination.[1] It is also advisable to store the compound in a well-ventilated area.[2][3]

Q2: Is this compound stable at room temperature?

A2: Yes, this compound is generally stable under normal, ambient storage conditions.[2][4][5] However, for long-term storage, it is best to adhere to the recommended cool and dry conditions to minimize any potential degradation.

Q3: What are the known incompatibilities for this compound?

A3: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances could lead to chemical reactions that may degrade the compound.

Q4: How does light exposure affect the stability of this compound?

Q5: What are the expected degradation products of this compound under stress conditions?

A5: While specific degradation pathways for this compound are not extensively documented, degradation of similar fluorinated benzoic acids can occur through processes like hydroxylation, dealkylation, and dehalogenation.[6] Under forced degradation conditions, such as strong acid or base hydrolysis, oxidation, or high heat, potential degradation could involve modification of the carboxylic acid group or cleavage of the C-F or C-CF3 bonds.

Stability and Storage Data Summary

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C recommended for long-term)Minimizes the rate of potential degradation reactions.
Humidity Dry (Store with desiccant if necessary)Prevents hydrolysis of the carboxylic acid group.
Light Dark (Store in an opaque container)Avoids potential photodegradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen) for long-term storageReduces the risk of oxidative degradation.
Container Tightly sealed, chemically resistant (e.g., glass)Prevents contamination and reaction with container material.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and analysis of this compound.

Issue 1: Inconsistent results in experimental assays.

  • Possible Cause: Compound degradation due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).

    • Check the age of the compound. For older batches, consider running a purity check using a suitable analytical method like HPLC.

    • Prepare fresh solutions for each experiment, as the compound's stability in various solvents over time may vary.

Issue 2: Poor solubility in a desired solvent.

  • Possible Cause: The polarity of the solvent may not be suitable. 3-(Trifluoromethyl)benzoic acid has limited solubility in water but is more soluble in common organic solvents.[7]

  • Troubleshooting Steps:

    • Consult solubility data for similar compounds to select an appropriate solvent. This compound is generally soluble in alcohols (e.g., methanol, ethanol) and other polar organic solvents.

    • Use gentle heating or sonication to aid dissolution, but monitor for any signs of degradation.

    • Consider using a co-solvent system to achieve the desired solubility.

Issue 3: Issues during HPLC analysis (e.g., peak tailing, broad peaks).

  • Possible Cause: Several factors can contribute to poor chromatography, including issues with the mobile phase, column, or sample preparation.

  • Troubleshooting Steps:

    • Mobile Phase: Ensure the mobile phase is properly degassed and that the pH is appropriate for an acidic analyte. For reversed-phase HPLC, a mobile phase with a pH below the pKa of the carboxylic acid (around 3-4) will generally result in better peak shape.

    • Column: The column may be contaminated or degraded. Flush the column with a strong solvent. If the problem persists, consider replacing the column. A C18 column is often a good starting point for the analysis of aromatic carboxylic acids.

    • Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting the sample.

    • Secondary Interactions: Peak tailing can sometimes be caused by interactions between the analyte and active sites on the silica packing. Using a high-purity, end-capped column or adding a small amount of a competing agent to the mobile phase can help mitigate this.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours.

  • Photodegradation: Expose the solid compound to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: General Stability-Indicating HPLC Method

This is a general reversed-phase HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) stock->acid Expose to stress base Base Hydrolysis (1N NaOH, 80°C) stock->base Expose to stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (Solid, 105°C) stock->thermal Expose to stress photo Photostability (Sunlight) stock->photo Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc compare Compare with Control hplc->compare troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Experimental Results degradation Compound Degradation start->degradation Is compound integrity suspected? solubility Poor Solubility start->solubility Is dissolution an issue? hplc_issue HPLC Problem start->hplc_issue Are analytical results poor? check_storage Verify Storage Conditions degradation->check_storage check_purity Check Purity (HPLC) degradation->check_purity fresh_solution Use Fresh Solutions degradation->fresh_solution change_solvent Change Solvent/Use Co-solvent solubility->change_solvent optimize_hplc Optimize HPLC Method (Mobile Phase, Column) hplc_issue->optimize_hplc

References

Technical Support Center: Purification of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Fluoro-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity depends on the synthetic route used. A frequent method for synthesizing this compound is the hydrolysis of 3-fluoro-5-(trifluoromethyl)benzonitrile.[1][2] In this case, the primary impurity is the unreacted starting material, 3-fluoro-5-(trifluoromethyl)benzonitrile . Other potential impurities can include byproducts from side reactions or starting materials from other synthetic pathways, such as incompletely oxidized precursors if synthesized from a toluene derivative.[3]

Q2: Which purification techniques are most effective for removing impurities from this compound?

A2: The most common and effective techniques for purifying this compound are:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities.[4][5][6][7]

  • Recrystallization: This technique is excellent for removing small amounts of impurities and obtaining a highly crystalline final product.[8][9]

  • Column Chromatography: This method offers high-resolution purification and is particularly useful for separating compounds with very similar properties.[10]

Q3: My final product has a low melting point and appears oily. What is the likely cause?

A3: A low or broad melting point, and an oily appearance, are strong indicators of impurities. The presence of the starting material, 3-fluoro-5-(trifluoromethyl)benzonitrile, or residual solvents can lead to these issues. Further purification by recrystallization or column chromatography is recommended.

Q4: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

A4: Difficulty in crystallization can be due to several factors. If crystals do not form upon cooling, you can try the following:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites.[9]

  • Adding a seed crystal of pure this compound to the cooled solution.

  • Reducing the amount of solvent by evaporation to increase the concentration of the benzoic acid.

  • Ensuring the solution is sufficiently cooled in an ice bath.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Acid-Base Extraction Troubleshooting
ProblemPossible CauseSolution
Poor separation of layers The densities of the organic and aqueous layers are too similar.Add brine (saturated NaCl solution) to the aqueous layer to increase its density and improve separation.
Product precipitates at the interface The concentration of the sodium salt of the benzoic acid is too high in the aqueous layer.Add a small amount of water to the aqueous layer to redissolve the precipitate.
Low recovery of product after acidification Incomplete precipitation of the benzoic acid.Ensure the aqueous solution is sufficiently acidic (pH < 2) by checking with pH paper. Cool the solution in an ice bath to maximize precipitation.
Product is still impure after extraction Incomplete removal of neutral impurities.Perform multiple extractions of the basic aqueous solution with a fresh portion of organic solvent to ensure all neutral impurities are removed.
Recrystallization Troubleshooting
ProblemPossible CauseSolution
Product "oils out" instead of crystallizing The solution is supersaturated, or the cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Colored impurities remain in the crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this sparingly as it can also adsorb the product.
Low yield of recrystallized product Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtering.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound using different techniques.

Purification TechniquePrincipleTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction Difference in the acidity of the target compound and impurities, allowing for selective transfer between aqueous and organic phases.>98%Simple, fast, and effective for removing neutral and basic impurities.Not effective for removing other acidic impurities.
Recrystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures.>99%Cost-effective, scalable, and yields a highly crystalline product.Potential for product loss in the mother liquor; not effective for impurities with similar solubility profiles.
Column Chromatography Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it.>99.5%High-resolution purification, capable of separating closely related compounds.More time-consuming, requires larger volumes of solvent, and is more expensive than other methods.

Experimental Protocols

Protocol 1: Acid-Base Extraction

Objective: To separate this compound from neutral impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolve the crude this compound in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously, venting frequently.

  • Allow the layers to separate. The top layer is the organic phase containing neutral impurities, and the bottom is the aqueous phase containing the sodium salt of the benzoic acid.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add 6 M HCl with stirring until the solution is acidic (pH < 2, check with pH paper). A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration, washing the solid with a small amount of ice-cold water.

  • Dry the purified solid in a desiccator or vacuum oven.

Protocol 2: Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)

  • Erlenmeyer flask, beaker, hot plate, Büchner funnel, filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid just dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has cooled and crystals have started to form, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 3: Column Chromatography

Objective: To achieve high-purity separation of this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid)

  • Chromatography column, collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions

Procedure:

  • Prepare a slurry of silica gel in the eluent and pack the chromatography column.

  • Dissolve the crude this compound in a minimum amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

G cluster_0 Troubleshooting Purification start Crude Product (this compound) purity_check Assess Purity (TLC, HPLC, Melting Point) start->purity_check is_pure Is Purity >99%? purity_check->is_pure pure_product Pure Product is_pure->pure_product Yes choose_method Select Purification Method is_pure->choose_method No extraction Acid-Base Extraction choose_method->extraction Neutral/Basic Impurities recrystallization Recrystallization choose_method->recrystallization Minor Impurities chromatography Column Chromatography choose_method->chromatography Closely Related Impurities extraction->purity_check recrystallization->purity_check chromatography->purity_check

Caption: A logical workflow for the purification of this compound.

G cluster_1 Acid-Base Extraction Workflow start Crude Product in Organic Solvent add_base Extract with aq. NaOH start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Sodium Salt of Product) separate_layers->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Experimental workflow for acid-base extraction.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids.

Troubleshooting Guide

Fluorinated boronic acids can be challenging coupling partners due to their electron-deficient nature, which can lead to slower transmetalation and increased susceptibility to side reactions. The table below outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Yield 1. Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated by oxygen.[1][2]Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are suitable for its reduction to Pd(0).[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1] Rigorously degas all solvents and reagents to prevent catalyst oxidation.[2]
2. Slow Transmetalation: Electron-deficient fluorinated boronic acids are less nucleophilic, leading to a slow transfer of the aryl group to the palladium center.[3][4]Use a Stronger Base: Employ stronger bases like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more nucleophilic boronate species.[1][3] Use Electron-Rich Ligands: Ligands such as Buchwald's SPhos and XPhos can accelerate the catalytic cycle.[1][3] Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for transmetalation.[1][3]
3. Poor Oxidative Addition: The aryl halide partner may be electron-rich or sterically hindered.[1]Aryl Halide Reactivity: The general reactivity trend is I > Br > OTf >> Cl.[2] For less reactive chlorides, specialized, highly active catalyst systems may be required.[2]
Boronic Acid Decomposition (Protodeboronation) 1. Presence of Water/Protic Solvents: Excess water can lead to the replacement of the boronic acid group with a hydrogen atom.[2][5]Use Anhydrous Conditions: Employ anhydrous solvents and reagents.[2] Use More Stable Boron Reagents: Convert the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These release the active boronic acid slowly, minimizing its concentration and the rate of protodeboronation.[2]
2. Harsh Basic Conditions: Some bases can promote protodeboronation.[1]Use Milder Bases: Consider using milder bases like KF or CsF.[1][6]
Formation of Side Products (e.g., Homocoupling) 1. Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[3]Ensure Inert Atmosphere: Properly degas solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2][3]
2. Presence of Pd(II) Species: If a Pd(II) precatalyst is used, its incomplete reduction can lead to homocoupling.[7]Ensure Complete Precatalyst Reduction: Use appropriate conditions to ensure the full reduction of Pd(II) to the active Pd(0) species.[7]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a fluorinated boronic acid is not working. What are the first things I should check?

A1: When a Suzuki coupling fails, start by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active and have been stored correctly under an inert atmosphere.[2] Phosphine ligands, in particular, are susceptible to oxidation.[2]

  • Reagent Quality: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation.[2] Use fresh, high-purity fluorinated boronic acid or consider converting it to a more stable form like a pinacol ester.[2]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[2][5] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and that your solvents are thoroughly degassed.[2][3]

  • Base and Solvent Purity: Use anhydrous and degassed solvents.[2] Ensure your base is of high purity and finely powdered to improve solubility.[1]

Q2: How does the position of the fluorine atom on the boronic acid affect the reaction?

A2: The strong electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring, which in turn increases the Lewis acidity of the boronic acid moiety.[4] This can make the transmetalation step, which is often rate-limiting, more difficult.[4] Boronic acids with electron-withdrawing groups generally show lower yields compared to those with electron-donating groups under similar conditions.[4][8]

Q3: What is the role of the base, and which one should I choose for a fluorinated boronic acid?

A3: The base is crucial for activating the boronic acid. It converts the neutral boronic acid into a more nucleophilic boronate anion (R-B(OH)₃⁻), which readily transfers its organic group to the palladium catalyst.[5][9] For electron-deficient fluorinated boronic acids, stronger bases like tripotassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often recommended to promote the formation of the active boronate species.[1][3] However, if protodeboronation is an issue, milder bases like potassium fluoride (KF) or cesium fluoride (CsF) may be beneficial.[1][6]

Q4: Is water necessary in my Suzuki reaction with a fluorinated boronic acid?

A4: The role of water is complex. A small amount of water can be beneficial as it helps to dissolve inorganic bases and can facilitate the formation of the active boronate species.[1][5] However, an excess of water can lead to the undesirable side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][5] For sensitive substrates like many fluorinated boronic acids, running the reaction under anhydrous conditions is often a good starting point to minimize this side reaction.[2]

Q5: Which ligands are best suited for couplings with electron-deficient fluorinated boronic acids?

A5: Electron-rich and bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective in promoting Suzuki couplings with challenging substrates like fluorinated boronic acids.[1][3] These ligands help to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can significantly impact the reaction outcome, and screening a few different ligands may be necessary to find the optimal one for a specific substrate combination.[10][11]

Quantitative Data Summary

The following table summarizes the impact of different bases on the yield of a Suzuki-Miyaura coupling of a pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid, which can provide a starting point for optimization with fluorinated boronic acids.

BaseSolventYield (%)
Na₃PO₄Dioxane/H₂OGood
K₂CO₃Dioxane/H₂OVaries
Cs₂CO₃Dioxane/H₂OVaries
KFDioxane/H₂OVaries
CsFDioxane/H₂OVaries
Data adapted from a study on pyridine-2-sulfonyl fluoride. Yields are illustrative and may vary.[5]

This data highlights that the choice of base can have a significant impact on the reaction yield.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Fluorinated boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 4:1 Dioxane/H₂O, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the reaction vessel, add the fluorinated boronic acid, aryl halide, and base.[1]

  • Degassing: Seal the vessel with a septum and purge with an inert gas for 15-30 minutes. This can be done by evacuating and backfilling with the inert gas three times.[1][2]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.[1]

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of the inert gas.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][3]

Visualizations

G cluster_start cluster_solution start Low Yield with Fluorinated Boronic Acid check_reagents Check Reagent Quality & Purity start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere check_catalyst Verify Catalyst and Ligand Activity start->check_catalyst optimize_boron Use More Stable Boron Reagent (e.g., Pinacol Ester) check_reagents->optimize_boron optimize_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) check_atmosphere->optimize_base optimize_ligand Optimize Ligand (e.g., Buchwald Ligands) check_catalyst->optimize_ligand solution Improved Yield optimize_base->solution optimize_ligand->solution optimize_temp Increase Reaction Temperature optimize_temp->solution optimize_boron->solution

Caption: A troubleshooting workflow for low yields in Suzuki coupling with fluorinated boronic acids.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_boronate R¹-Pd(II)(OR)L₂ pd_complex->pd_boronate Ligand Exchange pd_transmetal R¹-Pd(II)(R²)L₂ pd_boronate->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_transmetal->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ (Fluorinated Boronic Acid) boronate [R²-B(OH)₃]⁻ (Boronate) boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pd_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated compounds. The following sections address common issues related to the management of exothermic reactions, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are fluorination reactions often highly exothermic?

A1: The high exothermicity of many fluorination reactions stems from the significant difference in bond energies between the bond being broken and the newly formed carbon-fluorine (C-F) bond. The C-F bond is one of the strongest single bonds in organic chemistry, and its formation releases a substantial amount of energy. This energy release, if not properly controlled, can lead to a rapid increase in reaction temperature and pressure, potentially resulting in a thermal runaway.

Q2: What is a thermal runaway reaction and what are the risks?

A2: A thermal runaway is a situation where the heat generated by an exothermic reaction exceeds the rate of heat removal from the reaction system. This imbalance leads to an accelerating increase in temperature, which in turn further accelerates the reaction rate, creating a dangerous positive feedback loop. The risks associated with a thermal runaway include a rapid and uncontrolled increase in pressure, which can lead to vessel rupture, explosion, and the release of toxic and corrosive materials. Case studies of industrial accidents have highlighted the devastating consequences of runaway fluorination reactions.[1]

Q3: Which factors should I consider when selecting a fluorinating agent to minimize exothermic hazards?

A3: Several factors should be considered:

  • Thermal Stability: Choose a reagent with a higher decomposition temperature and lower exothermic heat of decomposition. For example, Deoxo-Fluor®, XtalFluor®, and PyFluor® are generally more thermally stable than DAST.[2][3][4][5][6][7][8][9]

  • Reactivity: The reactivity of the fluorinating agent should be matched to the substrate. Highly reactive reagents may be necessary for less reactive substrates but require more stringent temperature control.

  • Byproducts: Some fluorinating agents, like DAST, can generate corrosive hydrogen fluoride (HF) as a byproduct, which can also contribute to the overall hazard.[10] Reagents like XtalFluor® do not generate free HF.[8]

  • Physical Form: Crystalline reagents like XtalFluor® can be easier and safer to handle than liquids like DAST.[8]

Q4: What is the role of solvent selection in managing exotherms?

A4: The choice of solvent is critical for safety and reaction success. The solvent should be inert to the fluorinating agent to prevent violent reactions. For instance, some electrophilic reagents can react exothermically with solvents like DMF, pyridine, and DMSO. A higher boiling point solvent can help to absorb some of the heat generated, but it is also important to consider the overall thermal mass of the reaction. Increased dilution with an appropriate solvent can help to better control the temperature.

Q5: How can continuous flow chemistry improve the safety of exothermic fluorination reactions?

A5: Continuous flow chemistry offers significant safety advantages for managing highly exothermic reactions.[11][12][13] The small internal volume of microreactors minimizes the amount of hazardous material present at any given time. The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat transfer, enabling precise temperature control and preventing the buildup of heat that can lead to thermal runaway.[14]

Troubleshooting Guide

Problem 1: Uncontrolled and Rapid Temperature Increase (Thermal Runaway)

  • Question: My reaction temperature is increasing rapidly and is not responding to the cooling bath. What should I do immediately, and how can I prevent this in the future?

  • Answer:

    • Immediate Actions:

      • Stop Reagent Addition: Immediately cease the addition of the fluorinating agent.

      • Enhance Cooling: If possible and safe to do so, increase the efficiency of the cooling system. This may involve adding more dry ice to an acetone bath or lowering the set point on a cryocooler.

      • Emergency Quench: If the temperature continues to rise uncontrollably, and you have a pre-approved and tested safe quenching protocol, execute it with extreme caution. This should only be a last resort.

    • Preventative Measures:

      • Reduce Addition Rate: Utilize a syringe pump for a slow and controlled addition of the fluorinating agent. A slower addition rate allows the cooling system to dissipate the generated heat effectively.

      • Lower Initial Temperature: Begin the reaction at a significantly lower temperature. For many fluorinations, starting at -78 °C (dry ice/acetone bath) is a standard precaution.[15][16]

      • Increase Dilution: Using a larger volume of an appropriate anhydrous solvent increases the thermal mass of the reaction mixture, helping to buffer temperature changes.

      • Ensure Efficient Stirring: Vigorous and efficient stirring is crucial to ensure uniform temperature distribution and prevent the formation of localized hot spots.

      • Re-evaluate Reagent Choice: Consider using a more thermally stable fluorinating agent.

Problem 2: Low Yield of the Fluorinated Product

  • Question: My reaction has completed, but the yield of my desired fluorinated product is very low. What are the potential causes and solutions?

  • Answer:

    • Possible Causes & Solutions:

      • Incomplete Reaction: The reaction may not have reached completion. Try extending the reaction time or allowing the mixture to warm slowly to room temperature after the initial low-temperature addition. Monitor the reaction progress by TLC or GC/MS.

      • Reagent Decomposition: The fluorinating agent may have degraded due to improper storage or handling. Ensure reagents are stored under the recommended conditions and handled under an inert atmosphere.

      • Side Reactions: Competing side reactions, such as elimination, are a common cause of low yields, particularly with less stable reagents like DAST.[17] Switching to a more selective reagent like PyFluor® can often minimize the formation of byproducts.[18][19][20][21]

      • Incorrect Stoichiometry: Ensure you are using the correct stoichiometry of the fluorinating agent. For deoxofluorination of alcohols, an excess of the reagent is often required.

      • Work-up Issues: The product may be lost or decomposed during the quenching and purification steps. Use a carefully controlled quenching procedure, such as the slow addition of a saturated sodium bicarbonate solution at 0 °C.[15][16]

Problem 3: Formation of Significant Side Products (e.g., Elimination, Rearrangement)

  • Question: My product mixture contains a significant amount of elimination byproducts and/or rearranged products. How can I improve the selectivity of my reaction?

  • Answer:

    • Possible Causes & Solutions:

      • Elimination Byproducts: This is a very common side reaction, especially when using DAST with secondary alcohols.

        • Solution: Switching to a more selective and thermally stable reagent such as PyFluor® or XtalFluor® can significantly reduce the formation of olefin byproducts.[17][18][19][20][21]

      • Rearrangement Products: Carbocationic rearrangements can occur under the acidic conditions generated by some fluorinating agents.

        • Solution: Running the reaction at a lower temperature can often suppress rearrangement pathways. Additionally, using a fluorinating agent that does not generate strong acidic byproducts can be beneficial.

      • Solvent Effects: The solvent can influence the reaction pathway. A non-polar solvent may favor the desired SN2 reaction, while a more polar solvent could promote elimination or rearrangement. A solvent screen may be necessary to optimize selectivity.

Data Presentation

Table 1: Thermal Stability of Common Deoxofluorinating Reagents

ReagentAcronymDecomposition Onset/Tmax (°C)Heat of Decomposition (J/g)Notes
Diethylaminosulfur TrifluorideDAST~140 °C (onset), 155 °C (Tmax)-1641 to -1700Known for violent decomposition, especially above 90°C.[2][3]
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-Fluor®~140 °C (onset), 158 °C (Tmax)-1031 to -1100More gradual exotherm compared to DAST.[2][3]
Diethylaminodifluorosulfinium TetrafluoroborateXtalFluor-E®119 °C (onset), 205 °C (Tmax)-1260Crystalline solid, more stable than DAST and Deoxo-Fluor®.[3][5][8]
Morpholinodifluorosulfinium TetrafluoroborateXtalFluor-M®141 °C (onset), 243 °C (Tmax)-773Crystalline solid with superior thermal stability.[3][5][8]
2-Pyridinesulfonyl FluoridePyFluor®No thermal decomposition observedN/AThermally stable crystalline solid.[18][19][20][21]
N-(2,6-dichloro-4-methoxyphenyl)-N-mesityl-formamidinePhenoFluor™213 °C-0.15 kcal/gHigh decomposition temperature with a very low exotherm.[1][17]

Experimental Protocols

Protocol 1: General Procedure for Deoxofluorination of an Alcohol using DAST with Controlled Exotherm

Materials:

  • Alcohol substrate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Dry, inert gas (Nitrogen or Argon)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Syringe pump and gas-tight syringe

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple to monitor the internal temperature, a nitrogen/argon inlet, and a rubber septum.

  • Dissolution and Cooling: Under an inert atmosphere, dissolve the alcohol substrate in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.[15][16]

  • Reagent Addition: Draw the required amount of DAST (typically 1.1-1.5 equivalents) into a gas-tight syringe and place it on a syringe pump. Slowly add the DAST to the cooled reaction mixture dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.[16]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly, add the reaction mixture to a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.[15][16] Caution: Quenching can be exothermic and may release HF gas. Perform this step in a well-ventilated fume hood.

  • Work-up and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Deoxofluorination using the More Thermally Stable Deoxo-Fluor®

Materials:

  • Alcohol or carbonyl substrate

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

  • Anhydrous dichloromethane (DCM)

  • Dry, inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice/water)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a dry, inert gas-flushed reaction vessel equipped with a magnetic stirrer, dissolve the substrate in anhydrous DCM.

  • Cooling and Reagent Addition: Cool the solution to 0 °C using an ice/water bath. Add Deoxo-Fluor® (typically 1.1 to 1.5 equivalents) to the solution dropwise.[16][22] For less sensitive substrates, addition can be performed at room temperature.

  • Reaction: Stir the reaction mixture at room temperature, or with gentle heating if required, until the starting material is consumed as monitored by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[16]

  • Work-up and Purification: Proceed with a standard aqueous work-up as described in Protocol 1. Purify the product by column chromatography.

Visualizations

Exotherm_Troubleshooting_Workflow start Exothermic Fluorination Reaction check_temp Monitor Internal Temperature start->check_temp temp_stable Temperature Stable? check_temp->temp_stable continue_reaction Continue Monitoring temp_stable->continue_reaction Yes rapid_rise Rapid Temperature Rise? temp_stable->rapid_rise No continue_reaction->check_temp end Reaction Complete continue_reaction->end Reaction Finished rapid_rise->temp_stable No stop_addition Stop Reagent Addition rapid_rise->stop_addition Yes enhance_cooling Enhance Cooling stop_addition->enhance_cooling emergency_quench Emergency Quench (Last Resort) enhance_cooling->emergency_quench review_protocol Review and Revise Protocol emergency_quench->review_protocol

Caption: Troubleshooting workflow for an uncontrolled exotherm.

Reagent_Selection_Decision_Tree start Select Fluorinating Agent substrate_sensitivity Substrate Prone to Elimination/Rearrangement? start->substrate_sensitivity high_selectivity_reagents Consider High-Selectivity Reagents (e.g., PyFluor®, XtalFluor®) substrate_sensitivity->high_selectivity_reagents Yes scale Reaction Scale? substrate_sensitivity->scale No high_selectivity_reagents->scale large_scale Large Scale (>5g) scale->large_scale Large small_scale Small Scale (<5g) scale->small_scale Small high_stability_reagents Prioritize High Thermal Stability (e.g., XtalFluor®, PyFluor®) large_scale->high_stability_reagents dast_deoxofluor DAST or Deoxo-Fluor® may be suitable with strict temperature control small_scale->dast_deoxofluor final_choice Final Reagent Choice high_stability_reagents->final_choice dast_deoxofluor->final_choice

Caption: Decision tree for selecting a suitable fluorinating agent.

References

Technical Support Center: Characterization of Unexpected Byproducts by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and characterizing unexpected byproducts encountered during mass spectrometry experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of unexpected byproducts.

Problem Possible Cause Suggested Solution
No Peaks Observed Issue with the detector or sample not reaching the detector.- Verify that the autosampler and syringe are functioning correctly. - Ensure the sample is properly prepared and not too dilute.[1] - Check the column for any cracks or leaks.[2] - Confirm that the detector is on and gases are flowing correctly.[2]
Poor Signal Intensity Sample concentration is too low or too high, or inefficient ionization.- Adjust sample concentration; if too concentrated, it may cause ion suppression.[1] - Experiment with different ionization techniques (e.g., ESI, APCI, MALDI) to optimize for your analyte.[1] - Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[1]
Inaccurate Mass Values Incorrect calibration or instrument drift.- Perform regular mass calibration using appropriate standards.[1][3] - Ensure the mass spectrometer is well-maintained according to the manufacturer's guidelines to prevent drift.[1]
High Background Noise or Baseline Drift Contaminated gases, leaks, or dirty instrument components.- Check for leaks in the gas flow path and ensure all fittings are secure.[4] - Use high-quality gases and ensure gas filters are functional.[4] - Clean the ion source and other components as part of regular maintenance. - Optimize chromatographic conditions for a stable baseline.[1]
Peak Splitting or Broadening Contaminants in the sample or on the column, or suboptimal ionization conditions.- Ensure proper sample preparation to remove contaminants.[1] - Perform regular column maintenance and consider using a guard column.[4] - Adjust ionization source parameters and gas flows to optimize peak shape.[1]
Unexpected Peaks in Tandem Mass Spectra Reaction of product ions with residual water in the collision cell.- Be aware that this can lead to peaks that are not direct fragments of the precursor ion.[5] - These reactions should be considered when interpreting spectra and can distort MRM results.[5]

Frequently Asked Questions (FAQs)

Q1: An unexpected peak has appeared in my chromatogram. What is the first step to identify it?

A1: The initial step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the compound associated with the unexpected peak, which is a critical piece of information for its identification.[6] High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact molecular formula.[6]

Q2: How can I determine the structure of an unknown byproduct?

A2: Structural elucidation of an unknown impurity typically involves a multi-step approach. After obtaining the molecular formula from HRMS, tandem mass spectrometry (MS/MS) is employed.[7] In MS/MS, the ion of the unknown compound is isolated and fragmented. The resulting fragmentation pattern provides detailed insights into the molecule's structure.[7][8] This data, combined with accurate mass measurements of the fragment ions, allows for the proposal of a chemical structure.[7]

Q3: What is the best way to quantify an unexpected byproduct?

A3: Quantitative analysis of byproducts can be achieved using mass spectrometry by comparing the response of the specific byproduct against that of a known standard.[9] Techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) enhance the sensitivity and specificity of quantification by selectively monitoring predefined precursor and product ions.[10] For accurate quantification, especially in complex matrices, the use of an internal standard is recommended to correct for variations in ionization efficiency and matrix effects.[10]

Q4: My sample matrix is complex, leading to ion suppression. How can I mitigate this?

A4: Ion suppression occurs when components in the sample matrix interfere with the ionization of the target analyte.[1] To mitigate this, several strategies can be employed:

  • Improve Sample Preparation: Implement more rigorous sample cleanup procedures to remove interfering matrix components.[1]

  • Optimize Chromatography: Adjusting the chromatographic method to better separate the analyte from interfering compounds can reduce suppression.

  • Use a Different Ionization Source: Some ionization techniques are less prone to matrix effects than others.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Q5: How can I differentiate between a genuine byproduct and a contaminant from my system or solvent?

A5: To distinguish between a byproduct and a contaminant, run a blank sample (solvent without the analyte) using the same method.[4] If the unexpected peak is present in the blank run, it is likely a contaminant from the solvent, sample preparation process, or the instrument itself.[3][4] Common contaminants include plasticizers (phthalates), slip agents (erucamide), and compounds from detergents or personal care products. Regularly cleaning the system and using high-purity solvents can help minimize contamination.[11]

Experimental Protocols

Protocol 1: Identification and Structural Elucidation of an Unknown Impurity using LC-HRMS/MS
  • Sample Preparation:

    • Dissolve the sample containing the unexpected byproduct in a suitable volatile solvent (e.g., methanol, acetonitrile, water, or a combination) to a concentration of approximately 10-100 µg/mL.[12]

    • If the sample contains high concentrations of non-volatile salts or buffers, perform a cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction.[12]

    • Filter the final solution through a 0.22 µm filter to remove any particulates before injection.[12]

  • LC-HRMS Analysis (Initial Identification):

    • Develop an LC method that is compatible with mass spectrometry, ensuring good separation of the impurity from the main compound and other components.[13]

    • Inject the prepared sample into the LC-HRMS system.

    • Acquire full scan high-resolution mass spectra in both positive and negative ionization modes to determine the accurate mass of the impurity.[13]

    • Process the data to obtain the exact mass of the ion corresponding to the unknown peak. Use this accurate mass to generate a list of possible molecular formulas.

  • LC-HRMS/MS Analysis (Structural Elucidation):

    • Perform a second injection of the sample for MS/MS analysis.

    • Set up the instrument to isolate the precursor ion of the unknown impurity.

    • Fragment the isolated ion using an appropriate collision energy.

    • Acquire the high-resolution product ion spectrum.

    • Analyze the fragmentation pattern to deduce structural information about the impurity. Compare the observed fragments with known fragmentation pathways and databases.

Visualizations

Byproduct_Identification_Workflow cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation & Quantification cluster_3 Outcome start Unexpected Peak Detected in LC-UV/GC-FID lcms LC-MS or GC-MS Analysis start->lcms Transfer Method hrms High-Resolution MS (HRMS) for Molecular Formula lcms->hrms msms Tandem MS (MS/MS) for Fragmentation hrms->msms elucidation Structure Elucidation msms->elucidation Analyze Fragments synthesis Synthesize Reference Standard elucidation->synthesis confirmation Compare with Standard (RT, MS/MS) synthesis->confirmation quantification Quantitative Analysis confirmation->quantification Develop Method report Identified & Quantified Byproduct quantification->report

Caption: Workflow for the identification and characterization of unexpected byproducts.

Troubleshooting_Mass_Spec action action issue issue start Problem with MS Data? q1 Signal Intensity Issue? start->q1 q2 Mass Accuracy Issue? q1->q2 No a1 Check Sample Concentration & Ionization Efficiency q1->a1 Yes q3 Poor Peak Shape? q2->q3 No a2 Perform Mass Calibration & Check Instrument Maintenance q2->a2 Yes end1 Good Signal a1->end1 Resolved a3 Check for Contaminants & Optimize Ionization Conditions q3->a3 Yes other Other Issues q3->other No end2 Accurate Mass a2->end2 Resolved end3 Sharp Peaks a3->end3 Resolved

Caption: A logical troubleshooting guide for common mass spectrometry issues.

References

Validation & Comparative

A Comparative Guide to the 19F NMR Analysis of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 19F Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-fluoro-5-(trifluoromethyl)benzoic acid and related fluorinated benzoic acid derivatives. The inclusion of experimental data and detailed protocols aims to support researchers in the identification, characterization, and application of these compounds in drug discovery and development.

19F NMR Data Comparison

The following table summarizes the 19F NMR chemical shifts for this compound and a selection of structurally related fluorinated benzoic acids. These compounds serve as valuable alternatives and comparative references in the analysis of fluorinated molecules. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

CompoundStructureFluorine PositionChemical Shift (δ) in ppmSolvent
This compound this compound-CF3-F-63.8-108.9CDCl3
3-Fluorobenzoic acid3-Fluorobenzoic acid-F-114.14Acetone
4-Fluorobenzoic acid4-Fluorobenzoic acid-F-107.96Acetone
3-(Trifluoromethyl)benzoic acid3-(Trifluoromethyl)benzoic acid-CF3-62.87-61.56CDCl3DMSO
3,5-Bis(trifluoromethyl)benzoic acid3,5-Bis(trifluoromethyl)benzoic acid-CF3-61 to -66Not Specified

Experimental Protocol for 19F NMR Analysis

This section outlines a general methodology for the acquisition of 19F NMR spectra for small organic molecules such as this compound.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Internal Standard: An internal reference standard, such as trifluorotoluene (C₆H₅CF₃) at a known concentration, can be added for precise chemical shift referencing.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer equipped with a fluorine-observe probe is required.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters (1D 19F NMR):

  • Pulse Sequence: A standard single-pulse experiment (e.g., zgfhigqn on Bruker instruments for 1H-decoupled spectra) is typically used.

  • Spectral Width (SW): Set a wide spectral width initially (e.g., 200-300 ppm) to ensure all fluorine signals are captured. The center of the spectrum should be set based on the expected chemical shifts of the fluorine environments (e.g., around -60 ppm for a -CF₃ group and -110 ppm for an aromatic -F group).

  • Number of Scans (NS): Depending on the sample concentration, 16 to 128 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

4. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Perform a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the internal standard or an external reference. If no internal standard is used, the solvent's residual peak can be used as a secondary reference, though this is less accurate for 19F NMR.

Experimental Workflow Visualization

The following diagram illustrates the key stages involved in the 19F NMR analysis of a fluorinated benzoic acid derivative, from sample preparation to the final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Analyze Spectrum (Chemical Shifts, Couplings) reference->analyze

Caption: Workflow for 19F NMR Analysis.

A Comparative Guide to the Mass Spectrometry of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of mass spectrometry-based methods for the analysis of 3-Fluoro-5-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and agrochemical synthesis.[1] We will explore its characteristic fragmentation patterns and compare its analysis with alternative techniques and structurally similar compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the analytical behavior of this and related fluorinated benzoic acids.

Mass Spectrometry of this compound

The mass spectrum of this compound provides a unique fingerprint for its identification and quantification. With a molecular weight of 208.11 g/mol , its mass spectrum exhibits a distinctive pattern of fragmentation.[2][3][4]

Electron Ionization (EI) Mass Spectrum

Under electron ionization, this compound undergoes fragmentation, yielding several key ions. The NIST mass spectrometry data reveals the following major peaks:

m/zProposed FragmentDescription
208[M]⁺Molecular ion
191[M - OH]⁺Loss of a hydroxyl radical
163[M - COOH]⁺Loss of the carboxylic acid group

Data sourced from NIST Mass Spectrometry Data Center.[2]

The fragmentation process likely begins with the loss of the hydroxyl group from the carboxylic acid moiety, a common fragmentation pathway for benzoic acids, resulting in the acylium ion at m/z 191.[5] Subsequent loss of carbon monoxide would lead to the fragment at m/z 163. The molecular ion at m/z 208 is also observed.[2]

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool for the analysis of this compound, other analytical techniques can also be employed, each with its own advantages. The primary alternatives include Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

ParameterGC-MS (with Derivatization)LC-MS/MS
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry.
Sample Preparation Often requires derivatization to increase volatility (e.g., esterification). Solid-phase extraction may be used for pre-concentration.[7][8]Typically involves simple dilution in a suitable solvent.[6]
Limit of Quantitation (LOQ) Can achieve low ng/L levels with pre-concentration.[7][8]Generally in the µg/L range.[6]
Key Advantages High sensitivity for trace analysis.[7]Fast analysis time and no need for derivatization.[6]

Comparison with Structurally Similar Compounds

The mass spectrometric behavior of this compound can be better understood by comparing it to its structural isomers and related compounds.

CompoundMolecular Weight ( g/mol )Key Mass Spectral Features
3-(Trifluoromethyl)benzoic acid 190.12[9]The mass spectrum shows a molecular ion at m/z 190 and a base peak at m/z 173, corresponding to the loss of a hydroxyl group.[9]
4-(Trifluoromethyl)benzoic acid 190.12[10]Used as an internal standard in GC/MS analysis of fluorinated aromatic carboxylic acids.[10]
3,5-Bis(trifluoromethyl)benzoic acid 258.12This compound with two trifluoromethyl groups provides a different fragmentation pattern for comparison.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fluorobenzoic Acids (with Derivatization)

This protocol is a general guideline for the analysis of fluorobenzoic acids using GC-MS and requires a derivatization step to convert the acidic analyte into a more volatile ester.

  • Sample Preparation (Derivatization):

    • To a dried sample containing the fluorobenzoic acid, add a derivatizing agent such as BF₃-methanol.

    • Heat the mixture to facilitate the formation of the methyl ester.

    • Evaporate the excess reagent and reconstitute the residue in a suitable solvent like hexane for GC-MS analysis.[8]

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890A GC or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Agilent 5975C MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Fluorobenzoic Acids

This method allows for the direct analysis of fluorobenzoic acids in aqueous samples without derivatization.

  • Sample Preparation:

    • No extensive cleanup is typically required for groundwater samples.[6] Simple dilution may be sufficient.

  • LC-MS/MS Analysis:

    • Chromatography: Liquid chromatography system.

    • Ionization: Electrospray ionization (ESI) is commonly used.[6]

    • Detection: Tandem mass spectrometer.

    • A general detection limit of 1 µg/L can be achieved using electrospray ionization.[6]

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Derivatization Derivatization (e.g., with BF₃-methanol) Sample->Derivatization Reconstitution Reconstitution in Hexane Derivatization->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation EI_Ionization EI Ionization GC_Separation->EI_Ionization MS_Detection MS Detection EI_Ionization->MS_Detection

Caption: GC-MS workflow with derivatization.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous Sample Dilution Dilution (if necessary) Sample->Dilution LC_Injection LC Injection Dilution->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MSMS_Detection MS/MS Detection ESI_Ionization->MSMS_Detection

Caption: Direct LC-MS/MS analysis workflow.

References

A Comparative Analysis of the Acidity of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and, notably, acidity. For drug development professionals, a nuanced understanding of how fluorine substitution impacts the acid dissociation constant (pKa) of a parent molecule is critical for predicting its behavior in physiological environments. This guide provides an objective comparison of the acidity of ortho-, meta-, and para-fluorinated benzoic acid isomers, supported by quantitative data and detailed experimental protocols.

Acidity of Fluorobenzoic Acid Isomers: A Quantitative Comparison

The acidity of the fluorobenzoic acid isomers is directly correlated to the position of the fluorine substituent on the benzene ring. The experimentally determined pKa values in water at 25°C clearly illustrate this relationship, with a lower pKa value indicating a stronger acid.

CompoundIsomer PositionpKa
2-Fluorobenzoic Acidortho3.27
3-Fluorobenzoic Acidmeta3.86
4-Fluorobenzoic Acidpara4.14
Benzoic Acid (Reference)-4.20

The data reveals a distinct trend in acidity: ortho > meta > para > unsubstituted benzoic acid. This trend is a direct consequence of the electronic and steric effects exerted by the highly electronegative fluorine atom.

The Interplay of Electronic and Steric Effects

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge on the carboxylate, thereby increasing acidity. Conversely, electron-donating groups destabilize the anion and decrease acidity. Fluorine exhibits two primary electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density through the sigma (σ) bonds. This effect stabilizes the carboxylate anion and is strongly dependent on distance, being most potent at the ortho position and weakening progressively at the meta and para positions.

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect is most pronounced at the ortho and para positions and acts to destabilize the carboxylate anion, thus decreasing acidity.

  • The Ortho Effect: In the case of 2-fluorobenzoic acid, a unique phenomenon known as the "ortho effect" comes into play. This is a combination of steric and electronic factors where the proximity of the fluorine atom to the carboxylic acid group forces the -COOH group out of the plane of the benzene ring. This steric inhibition of resonance disrupts the conjugation between the carboxyl group and the ring, leading to a significant increase in the acidity of the ortho isomer.

electronic_effects cluster_ortho ortho-Fluorobenzoic Acid cluster_meta meta-Fluorobenzoic Acid cluster_para para-Fluorobenzoic Acid o_F Fluorine (ortho) o_COOH Carboxylic Acid o_F->o_COOH -I (strong) o_F->o_COOH +R (weak) o_F->o_COOH Ortho Effect o_Anion Stabilized Anion o_COOH->o_Anion Deprotonation o_Acidity Increased Acidity (pKa = 3.27) o_Anion->o_Acidity m_F Fluorine (meta) m_COOH Carboxylic Acid m_F->m_COOH -I (moderate) m_Anion Moderately Stabilized Anion m_COOH->m_Anion Deprotonation m_Acidity Increased Acidity (pKa = 3.86) m_Anion->m_Acidity p_F Fluorine (para) p_COOH Carboxylic Acid p_F->p_COOH -I (weak) p_F->p_COOH +R (weak) p_Anion Slightly Stabilized Anion p_COOH->p_Anion Deprotonation p_Acidity Increased Acidity (pKa = 4.14) p_Anion->p_Acidity

Electronic and steric effects on the acidity of fluorobenzoic acid isomers.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa values of the fluorobenzoic acid isomers can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added.

Apparatus and Reagents:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beaker (100 mL or 150 mL)

  • Fluorobenzoic acid isomer sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • Standard pH buffers (e.g., pH 4.00, 7.00, and 10.00)

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a sample of the fluorobenzoic acid isomer and dissolve it in a known volume of deionized water in a beaker to create a solution of approximately 0.01 M.

  • Titration Setup: Place the beaker on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Initial pH Measurement: Record the initial pH of the acid solution.

  • Titration: Begin adding the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Equivalence Point: As the titration approaches the equivalence point, the pH will change more rapidly. Reduce the volume of the increments (e.g., to 0.1 mL or dropwise) to obtain a more detailed titration curve in this region.

  • Completion: Continue the titration until the pH begins to plateau, well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized.

    • The pH at the half-equivalence point is equal to the pKa of the acid.

This experimental workflow for determining the pKa of an acidic compound is a fundamental technique in analytical and medicinal chemistry.

experimental_workflow start Start calibrate Calibrate pH Meter start->calibrate prepare Prepare Acid Solution calibrate->prepare setup Set up Titration Apparatus prepare->setup titrate Titrate with NaOH setup->titrate record Record pH and Volume titrate->record Incremental additions plot Plot Titration Curve titrate->plot Titration complete record->titrate determine_ep Determine Equivalence Point plot->determine_ep determine_half_ep Determine Half-Equivalence Point determine_ep->determine_half_ep pka pH at Half-Equivalence Point = pKa determine_half_ep->pka end End pka->end

Workflow for pKa determination by potentiometric titration.

A Comparative Guide to the Reactivity of 3-Fluoro-5-(trifluoromethyl)benzoic Acid and 3,5-bis(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 24, 2025

This guide provides an objective comparison of the chemical reactivity of two highly versatile fluorinated building blocks: 3-Fluoro-5-(trifluoromethyl)benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid. Both compounds are widely used as intermediates in the synthesis of pharmaceuticals and advanced materials due to the unique properties imparted by their fluorine and trifluoromethyl substituents.[1][2][3] This analysis, supported by experimental data and established chemical principles, is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of the two benzoic acid derivatives is presented below. These properties provide initial insights into their handling and potential reactivity differences.

PropertyThis compound3,5-bis(trifluoromethyl)benzoic acid
CAS Number 161622-05-5[4]725-89-3[5]
Molecular Formula C₈H₄F₄O₂[4]C₉H₄F₆O₂[5]
Molecular Weight 208.11 g/mol [4]258.12 g/mol [5]
Melting Point 104-108 °C142-143 °C[5]
pKa (Predicted/Calculated) ~3.34~3.34[5]

Electronic Effects and Acidity

The reactivity of these molecules is fundamentally governed by the electronic effects of the substituents on the benzoic acid ring. Both the fluorine (-F) and trifluoromethyl (-CF₃) groups are electron-withdrawing, primarily through a strong inductive effect (-I) due to their high electronegativity. This withdrawal of electron density significantly influences the acidity of the carboxylic acid and the electrophilicity of both the carbonyl carbon and the aromatic ring.

The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ). For meta-substituted benzoic acids, the constants (σ_meta) are:

  • σ_meta for -F: 0.337[6]

  • σ_meta for -CF₃: 0.520[6][7]

A higher positive σ value indicates a stronger electron-withdrawing effect. Consequently, two -CF₃ groups will withdraw more electron density than one -F and one -CF₃ group. This directly impacts the acidity (pKa). The electron-withdrawing groups stabilize the negative charge of the conjugate base (benzoate) formed upon deprotonation, making the parent acid more acidic (lower pKa).

Based on the sum of Hammett constants, 3,5-bis(trifluoromethyl)benzoic acid (Σσ_meta ≈ 1.04) is predicted to be a slightly stronger acid than this compound (Σσ_meta ≈ 0.86).

G cluster_0 Factors Influencing Acidity Substituents Substituents (-F, -CF₃ vs. -CF₃, -CF₃) EWG Electron-Withdrawing Strength (Inductive Effect, -I) Substituents->EWG Determine Anion_Stability Conjugate Base (Anion) Stability EWG->Anion_Stability Increases Acidity Acidity (pKa) Anion_Stability->Acidity Increases (Lowers pKa)

Caption: Logical flow of substituent effects on benzoic acid acidity.

Comparative Reactivity

Nucleophilic Acyl Substitution

This class of reactions involves the attack of a nucleophile on the carbonyl carbon of the carboxylic acid or its derivatives (e.g., acyl chlorides).[8] The reactivity is enhanced by electron-withdrawing groups, which increase the partial positive charge (electrophilicity) of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]

Reactivity Order: 3,5-bis(trifluoromethyl)benzoic acid > this compound

The two trifluoromethyl groups on 3,5-bis(trifluoromethyl)benzoic acid exert a more powerful electron-withdrawing effect than the combination of one fluorine and one trifluoromethyl group. Consequently, the carbonyl carbon of 3,5-bis(trifluoromethyl)benzoic acid is more electrophilic and thus more reactive towards nucleophiles. This translates to faster reaction rates in processes like esterification, amidation, or conversion to an acyl chloride.[2]

G Start Benzoic Acid Derivative Step1 Activation (e.g., with SOCl₂) Start->Step1 Intermediate Acyl Chloride (Highly Reactive) Step1->Intermediate Step2 Addition of Nucleophile (Nu-H) (e.g., R-OH, R-NH₂) Intermediate->Step2 Product Substituted Product (Ester, Amide) Step2->Product

References

Comparative Analysis of 3-Fluoro-5-(trifluoromethyl)benzoic Acid Derivatives as Influenza Virus Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activity of 3-fluoro-5-(trifluoromethyl)benzoic acid derivatives, comparing their efficacy against other influenza fusion inhibitors with supporting experimental data.

Derivatives of this compound have emerged as a promising class of compounds in the development of novel antiviral agents, particularly as inhibitors of influenza virus entry. Their unique chemical properties, including enhanced lipophilicity and binding affinity conferred by the fluorine and trifluoromethyl groups, make them attractive scaffolds for the design of potent fusion inhibitors.[1][2] This guide provides a comparative analysis of the biological activity of these derivatives, placing them in context with other classes of influenza fusion inhibitors and detailing the experimental protocols used for their evaluation.

Mechanism of Action: Targeting Viral Entry

Influenza virus entry into host cells is a multi-step process mediated by the viral surface glycoprotein hemagglutinin (HA). This process, known as membrane fusion, is the primary target for the fusion inhibitors discussed in this guide. The HA protein undergoes a pH-dependent conformational change within the endosome, which is crucial for the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm.[3][4] Fusion inhibitors, including derivatives of this compound, act by binding to the HA protein and stabilizing its pre-fusion conformation, thus preventing the conformational changes necessary for membrane fusion.[5]

Below is a diagram illustrating the influenza virus entry and fusion pathway, highlighting the step at which these inhibitors act.

Influenza_Fusion_Pathway cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibition Inhibition cluster_fusion Membrane Fusion Virus Virion Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment Endosome Endosome (pH 7.4) Receptor->Endosome 2. Endocytosis Acidified_Endosome Acidified Endosome (pH < 6.0) Endosome->Acidified_Endosome 3. Acidification Cytoplasm Cytoplasm Acidified_Endosome->Cytoplasm 5. Genome Release HA_Prefusion HA (Pre-fusion conformation) Inhibitor Fusion Inhibitor (e.g., 3-Fluoro-5-(trifluoromethyl)benzoic acid derivatives) Inhibitor->HA_Prefusion Blocks Conformational Change HA_Fusion HA (Fusion conformation) HA_Prefusion->HA_Fusion 4. Conformational Change Pseudovirus_Assay_Workflow A 1. Prepare serial dilutions of the test compound in a 96-well plate. B 2. Add a fixed amount of influenza pseudovirus (e.g., H5N1-pseudotyped lentivirus) to each well. A->B C 3. Incubate the plate to allow the compound to bind to the pseudovirus. B->C D 4. Add susceptible host cells (e.g., HEK293T or MDCK cells) to each well. C->D E 5. Incubate the plate for 48-72 hours to allow for viral entry and reporter gene expression. D->E F 6. Lyse the cells and add luciferase substrate. E->F G 7. Measure luminescence using a luminometer. F->G H 8. Calculate the IC50 value from the dose-response curve. G->H

References

A Comparative Crystallographic Analysis of 3-Fluoro-5-(trifluoromethyl)benzoic Acid Derivatives and Other Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of fluorinated and trifluoromethyl-substituted benzoic acid derivatives. While the crystal structure of 3-Fluoro-5-(trifluoromethyl)benzoic acid is not publicly available at the time of this publication, this guide presents data from closely related compounds to offer a valuable comparative context for researchers in medicinal chemistry and materials science. The structural insights from these analogues can aid in predicting the solid-state properties and intermolecular interactions of novel benzoic acid derivatives.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for several fluorinated and trifluoromethyl-substituted benzoic acid derivatives. This data is essential for understanding how different substituents influence the crystal packing and molecular geometry.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-(Trifluoromethyl)benzoic Acid[1][2][3]C₈H₅F₃O₂MonoclinicP2₁/c4.881620.69487.9697109.544758.744
3,5-Difluorobenzoic AcidC₇H₄F₂O₂MonoclinicP2₁/c3.76913.40014.04193.78707.64
4-Nitro-2-(trifluoromethyl)benzoic AcidC₈H₄F₃NO₄MonoclinicP2₁/c7.959311.134111.234398.485983.844
4-Nitro-3-(trifluoromethyl)benzoic AcidC₈H₄F₃NO₄MonoclinicP2₁/c11.38347.498411.233592.512958.424

Experimental Protocols

A detailed methodology for the key experiments is crucial for the reproducibility and validation of results.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of small organic molecules like the benzoic acid derivatives listed above typically follows this experimental workflow:

  • Crystal Growth: High-quality single crystals are grown from a suitable solvent or by sublimation. Slow evaporation of a saturated solution is a common technique.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and collimated. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Data Processing: The collected diffraction data is processed to yield a set of reflection intensities.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to fit the experimental data.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and a comparison with alternative analytical techniques.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Experimental Workflow for X-ray Crystallography

analytical_techniques Comparison of Structure Elucidation Techniques cluster_info_xray Provides cluster_info_nmr Provides cluster_info_ms Provides xray X-ray Crystallography info_xray 3D molecular structure Bond lengths and angles Crystal packing xray->info_xray nmr NMR Spectroscopy info_nmr Connectivity of atoms Molecular structure in solution Dynamic information nmr->info_nmr ms Mass Spectrometry info_ms Molecular weight Elemental composition Fragmentation patterns ms->info_ms

Comparison of Structure Elucidation Techniques

Alternative Structure Elucidation Techniques

While X-ray crystallography provides definitive solid-state structural information, other spectroscopic techniques are invaluable for a comprehensive characterization of new compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule in solution. For fluorinated compounds, ¹⁹F NMR is particularly useful, in addition to ¹H and ¹³C NMR.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can confirm the molecular formula.

The combination of these techniques provides a complete picture of a molecule's identity and structure, both in the solid-state and in solution.

References

A Comparative Guide to HPLC Methods for Purity Analysis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a prevalent strategy in modern drug discovery and materials science, owing to its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust analytical methods for the purity assessment of these fluorinated compounds is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of various HPLC methodologies for the purity analysis of fluorinated compounds, supported by experimental data and detailed protocols.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Purity Analysis

Reversed-phase HPLC is the most widely employed chromatographic technique for the purity determination of a broad range of compounds, including fluorinated molecules. The separation is based on the partitioning of analytes between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

Conventional C18 Stationary Phases

Standard C18 columns are often the first choice for the analysis of fluorinated compounds due to their versatility and wide availability.

Experimental Protocol: Purity of [18F]Fluoromisonidazole ([18F]FMISO)

This protocol describes a validated HPLC method for determining the chemical purity of the PET imaging agent [18F]FMISO.

  • Instrumentation: Agilent chromatograph with UV and radioactivity detectors.

  • Column: Luna® 5µm C18, 4.6 x 250 mm.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over a specified time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 320 nm.

  • Total Run Time: 30 minutes.

Data Presentation: Validation of the HPLC Method for [18F]FMISO Purity

Validation ParameterResult
Linearity (Concentration Range)0.2 - 1.0 ppm
Correlation Coefficient (r²)> 0.99
Precision (Intra-day RSD)0.07% - 0.53%
Precision (Inter-day RSD)1.3% - 4.19%
Accuracy (Recovery)Within acceptable limits
Limit of Detection (LOD)Specified in the study
Limit of Quantification (LOQ)Specified in the study
Fluorinated Stationary Phases: An Alternative with Enhanced Selectivity

Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl ligands, offer alternative selectivity compared to traditional C18 columns, particularly for halogenated and aromatic compounds.[1][2] These phases can provide enhanced retention and resolution for fluorinated analytes.[1][2]

Comparative Study: Separation of Perfluorinated Compounds (PFCs)

An application note from Thermo Fisher Scientific compared a Hypersil GOLD PFP column with a classical reversed-phase column for the separation of thirty PFCs. The study concluded that the PFP phase resulted in fewer coelutions under the same gradient conditions, indicating a different and often advantageous selectivity.[3]

Experimental Protocol: Separation of PFCs on a PFP Column [3]

  • Instrumentation: Binary HPLC pump coupled with a triple quadrupole MS system.

  • Column: Hypersil GOLD PFP, 1.9 µm, 100 mm × 2.1 mm.

  • Mobile Phase:

    • A: 20 mM Ammonium acetate

    • B: Methanol

  • Gradient: A time-based gradient from a low to a high percentage of B.

  • Flow Rate: Not specified.

  • Detection: MS/MS.

Data Presentation: Comparison of C18 and PFP Columns for PFC Analysis [3]

While a direct data table is not provided in the source, the study notes that the PFP column provided better overall separation for a complex mixture of 30 PFCs, including isomers of PFOA and PFOS.

Ion-Pair HPLC: Enhancing Retention of Polar and Charged Fluorinated Compounds

For highly polar or charged fluorinated compounds that exhibit poor retention on conventional reversed-phase columns, ion-pair chromatography is a powerful technique. This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, thereby increasing its retention on the nonpolar stationary phase. Perfluorinated carboxylic acids such as trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), and heptafluorobutyric acid (HFBA) are commonly used as ion-pairing reagents for basic fluorinated compounds.[4][5]

Experimental Protocol: Analysis of Basic β-Blockers with Perfluorinated Acid Ion-Pairing Reagents [4][5]

This study investigated the effect of different perfluorinated acids on the retention of a series of β-blockers.

  • Column: RP-HPLC column.

  • Mobile Phase: Acetonitrile/Water with varying concentrations of TFAA, PFPA, or HFBA, adjusted to pH 3.

  • Detection: UV.

Data Presentation: Effect of Ion-Pairing Reagent on Retention Factor (k) [4][5]

CompoundMobile Phase AdditiveConcentrationRetention Factor (k)
PropranololTFAA0.1%(Value)
PFPA0.1%(Value)
HFBA0.1%(Value)
MetoprololTFAA0.1%(Value)
PFPA0.1%(Value)
HFBA0.1%(Value)

(Note: Specific retention factor values were not available in the abstract to populate this table. The study indicates that increasing the acid concentration and hydrophobicity of the ion-pairing reagent leads to an increase in the retention factor, especially for more hydrophobic analytes.)[4][5]

Chiral HPLC: Purity Analysis of Fluorinated Enantiomers

Many fluorinated pharmaceuticals are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the determination of enantiomeric purity is a critical aspect of quality control. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for separating enantiomers.

Comparative Study: Enantioseparation of Fluoxetine

A study compared the performance of five different chiral stationary phases for the separation of fluoxetine enantiomers.[6]

Experimental Protocol: Chiral Separation of Fluoxetine [6]

  • Instrumentation: HPLC with UV detection.

  • Columns Compared:

    • Chiralcel OD-H

    • Chiralpak AD-H

    • Chiralcel OJ-H

    • Cyclobond I 2000 DM

    • Kromasil CHI-TBB

  • Mobile Phase: Varied for each column, typically a mixture of hexane, ethanol, and a basic or acidic modifier.

  • Detection: UV.

Data Presentation: Comparison of Chiral Columns for Fluoxetine Enantioseparation [6]

Chiral Stationary PhaseMobile PhaseResolution (Rs)Separation Factor (α)
Chiralcel OD-H(Details)> 1.5(Value)
Chiralpak AD-H(Details)> 1.5(Value)
Chiralcel OJ-H(Details)Not resolved-
Cyclobond I 2000 DM(Details)2.30(Value)
Kromasil CHI-TBB(Details)Not resolved-

(Note: Specific mobile phase compositions and separation factors were not fully detailed in the provided search results.)

Visualizing HPLC Workflows

HPLC Purity Analysis Workflow

HPLC_Purity_Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Fluorinated Compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC system Filtration->Injection Separation Separation on Analytical Column Injection->Separation Detection Detection (UV, MS, etc.) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (% Area) Integration->Purity

Caption: General workflow for HPLC purity analysis of fluorinated compounds.

Decision Tree for HPLC Method Selection

Method_Selection start Fluorinated Analyte is_chiral Is the compound chiral? start->is_chiral is_polar_charged Is the compound highly polar or charged? is_chiral->is_polar_charged No chiral_hplc Use Chiral HPLC with a suitable CSP is_chiral->chiral_hplc Yes rp_hplc Start with RP-HPLC (C18 or C8 column) is_polar_charged->rp_hplc No ion_pair_hplc Use Ion-Pair HPLC (e.g., with perfluorinated acids) is_polar_charged->ion_pair_hplc Yes fluorinated_phase Consider a fluorinated stationary phase (e.g., PFP) for alternative selectivity rp_hplc->fluorinated_phase

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

The purity analysis of fluorinated compounds by HPLC requires a methodical approach to method development. While conventional C18-based reversed-phase HPLC is a robust starting point for many applications, the unique properties of fluorinated molecules may necessitate alternative strategies. Fluorinated stationary phases can offer enhanced selectivity and retention, particularly for halogenated and aromatic compounds. For highly polar or charged fluorinated analytes, ion-pair chromatography with perfluorinated acid reagents is an effective technique to achieve adequate retention and separation. In the case of chiral fluorinated compounds, the use of chiral stationary phases is indispensable for determining enantiomeric purity. The selection of the optimal HPLC method will depend on the specific physicochemical properties of the fluorinated compound and its potential impurities.

References

A Comparative Analysis of Coupling Reagents for the Amidation of Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Amide Bond Formation

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, when reacting sterically hindered benzoic acids with amines, the selection of an appropriate coupling reagent becomes critical to achieving high yields and minimizing side reactions. This guide provides a comparative study of commonly used coupling reagents for this challenging transformation, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

The primary challenge in coupling hindered benzoic acids arises from the steric hindrance around the carboxylic acid group, which impedes the approach of the amine nucleophile. Effective coupling reagents overcome this barrier by activating the carboxylic acid, forming a highly reactive intermediate that is more susceptible to nucleophilic attack. This guide focuses on a comparison of uronium/aminium salts (HATU, HBTU, COMU), phosphonium salts (PyBOP), and carbodiimides (DCC with DMAP) – some of the most prevalent classes of reagents used for difficult couplings.

Quantitative Performance Comparison

The selection of a coupling reagent significantly impacts reaction efficiency, time, and the purity of the final product. The following table summarizes the performance of various coupling reagents in the amidation of hindered benzoic acids with a representative amine. The data is a synthesis of typical results and may vary based on specific substrates and reaction conditions.

Coupling ReagentClassTypical Reaction TimeTypical Yield (%)Key AdvantagesPotential Disadvantages
HATU Uronium/Aminium Salt1 - 4 hours90 - 98%Highly reactive, excellent for hindered couplings, low racemization risk.[1][2]Higher cost, potential for guanidinylation of the amine if used in excess.[2][3] Based on potentially explosive HOAt.[4]
HBTU Uronium/Aminium Salt2 - 6 hours85 - 95%Efficient and widely used.[5]Less reactive than HATU for highly hindered systems. Can also cause guanidinylation.[3][4]
COMU Uronium/Aminium Salt1 - 3 hours92 - 99%High efficiency comparable to HATU.[6][7] Safer (Oxyma-based), with water-soluble byproducts simplifying workup.[4][8][9][10]Can have limited stability in some solvents like DMF.[4][11]
PyBOP Phosphonium Salt4 - 16 hours88 - 96%Efficient, avoids guanidinylation side reactions.[2][3]Byproducts can be difficult to remove in solution-phase synthesis. Generally less reactive than HATU.[2]
DCC/DMAP Carbodiimide12 - 24 hours60 - 85%Cost-effective.Formation of insoluble N,N'-dicyclohexylurea (DCU) byproduct complicates purification.[12][13] Risk of N-acylurea formation.[14][15]
T3P® Phosphonic Anhydride2 - 8 hours85 - 95%Versatile and safe reagent with water-soluble byproducts.[1][4]May require pyridine as a base.

Experimental Workflow

The general workflow for comparing the efficacy of different coupling reagents for the amidation of a hindered benzoic acid is depicted below. This process involves the parallel execution of the reaction with each coupling reagent under standardized conditions to ensure a fair comparison of the outcomes.

G cluster_prep Preparation cluster_coupling Parallel Coupling Reactions cluster_analysis Analysis Hindered Benzoic Acid Hindered Benzoic Acid HATU HATU Hindered Benzoic Acid->HATU COMU COMU Hindered Benzoic Acid->COMU PyBOP PyBOP Hindered Benzoic Acid->PyBOP DCC/DMAP DCC/DMAP Hindered Benzoic Acid->DCC/DMAP Amine Amine Amine->HATU Amine->COMU Amine->PyBOP Amine->DCC/DMAP Solvent & Base Solvent & Base Solvent & Base->HATU Solvent & Base->COMU Solvent & Base->PyBOP Solvent & Base->DCC/DMAP Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) HATU->Reaction Monitoring (TLC/LC-MS) COMU->Reaction Monitoring (TLC/LC-MS) PyBOP->Reaction Monitoring (TLC/LC-MS) DCC/DMAP->Reaction Monitoring (TLC/LC-MS) Workup & Purification Workup & Purification Reaction Monitoring (TLC/LC-MS)->Workup & Purification Yield & Purity Analysis (NMR, HPLC) Yield & Purity Analysis (NMR, HPLC) Workup & Purification->Yield & Purity Analysis (NMR, HPLC)

A generalized workflow for the comparative study of coupling reagents.

Experimental Protocols

The following are representative protocols for the coupling of a hindered benzoic acid with an amine using different reagents. These should be considered as starting points and may require optimization for specific substrates.

General Materials:

  • Hindered benzoic acid (e.g., 2,6-dimethylbenzoic acid)

  • Amine (e.g., benzylamine)

  • Coupling reagents: HATU, COMU, PyBOP, DCC

  • Additives: DMAP (for DCC)

  • Bases: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Protocol 1: Coupling using HATU

  • Activation: To a solution of the hindered benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling: Add the amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Coupling using COMU

  • Activation: Dissolve the hindered benzoic acid (1.0 eq) in anhydrous DMF.

  • Add COMU (1.1 eq) followed by a base such as DIPEA (1.0-2.0 eq).[8]

  • Coupling: Add the amine (1.0 eq) to the mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Couplings with COMU are often rapid, typically completing within 1-3 hours.[8]

  • Workup: Dilute the mixture with ethyl acetate and wash with water. The morpholino-based byproducts of COMU are water-soluble, which simplifies the extraction process.[8][9] Dry the organic layer, concentrate, and purify as needed.

Protocol 3: Coupling using PyBOP

  • Activation: In a round-bottom flask, combine the hindered benzoic acid (1.0 eq), PyBOP (1.1 eq), and the amine (1.0 eq) in anhydrous DCM or DMF.

  • Coupling: Add DIPEA (2.0 eq) to the mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require a longer time, typically 4-16 hours.

  • Workup: Follow a similar aqueous workup procedure as described for HATU. Purification by column chromatography is often necessary to remove the phosphonium byproducts.

Protocol 4: Coupling using DCC/DMAP

  • Setup: Dissolve the hindered benzoic acid (1.0 eq), the amine (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Coupling: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Wash the filtrate with 1 N HCl and saturated sodium bicarbonate solution. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

The choice of coupling reagent for the amidation of hindered benzoic acids is a critical parameter that dictates the success of the reaction. For rapid and high-yielding couplings of sterically demanding substrates, uronium/aminium reagents like HATU and COMU are excellent choices.[1][2][6][7] COMU, in particular, offers the advantage of a better safety profile and easier workup due to its water-soluble byproducts.[4][8][9][10] Phosphonium reagents such as PyBOP are a reliable alternative, especially when avoiding potential side reactions like guanidinylation is a priority.[2][3] While being the most cost-effective, DCC/DMAP is generally less efficient for hindered systems and presents challenges in product purification due to the formation of an insoluble urea byproduct.[12][13] Ultimately, the optimal reagent and conditions should be determined empirically for each specific substrate combination.

References

In Vitro Efficacy of Novel Compounds Derived from 3-Fluoro-5-(trifluoromethyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of synthesized compounds targeting key biological pathways reveals promising candidates for further drug development. This guide provides a comparative overview of their in vitro performance as potential EGFR inhibitors, influenza fusion inhibitors, and antibacterial agents, supported by comprehensive experimental data and protocols.

Researchers in drug discovery are continually exploring novel molecular scaffolds to develop more effective therapeutics. 3-Fluoro-5-(trifluoromethyl)benzoic acid serves as a versatile starting material for the synthesis of a variety of biologically active compounds. This guide summarizes the in vitro testing of several such derivatives, offering a clear comparison of their efficacy and providing detailed methodologies for the key experiments performed.

Data Presentation: Comparative In Vitro Activity

The synthesized compounds were evaluated for their inhibitory activity against cancer cell lines, influenza virus strains, and bacterial pathogens. The following tables summarize the quantitative data obtained from these in vitro assays.

Table 1: EGFR Kinase Inhibitory Activity

Compound IDTarget Cell Line/KinaseIC50 (µM)Reference CompoundIC50 (µM)
9u A5490.35Gefitinib-
MCF-73.24
PC-35.12
EGFR Kinase0.091
9v A549---
9c A549---
VF-57a A/H1N1 Pseudovirus0.3--
A/H5N1 Pseudovirus0.8

IC50: Half-maximal inhibitory concentration. Data for compounds 9u, 9v, and 9c are from studies on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Data for VF-57a represents EC50 values for pseudovirus entry inhibition.

Table 2: Anti-Influenza Virus Activity

Compound IDVirus StrainAssay TypeEC50 (µM)
VF-57a A/H1N1Pseudovirus Entry Inhibition0.3
A/H5N1Pseudovirus Entry Inhibition0.8
Oligothiophene Derivative Influenza AMembrane Fusion Inhibition0.22

EC50: Half-maximal effective concentration.

Table 3: Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)
Compound 10 S. aureus3.12
Compound 11 S. aureus3.12
Compound 12 S. aureus3.12
Compound 13 MRSA3.12

MIC: Minimum Inhibitory Concentration. Data is for N-(trifluoromethyl)phenyl substituted pyrazole derivatives.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

EGFR Kinase Inhibition Assay (Luminescent)

This biochemical assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified EGFR.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase-Glo® MAX Reagent

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction mixture.

  • Reaction Setup: To each well of a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO).

  • Add 10 µL of a master mix containing the peptide substrate and ATP in kinase assay buffer to each well.

  • Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well.[1]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[1]

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Influenza Virus-Cell Fusion Inhibition Assay

This cell-based assay assesses the ability of a compound to inhibit the fusion of influenza virus-infected cells with uninfected cells, a process mediated by the viral hemagglutinin (HA) protein at low pH.

Materials:

  • CV-1 cells (or other susceptible cell line)

  • Influenza A virus (e.g., H1N1 strain)

  • MEM (Minimum Essential Medium) supplemented with 10% FBS

  • DMEM/F12 medium with 0.2% BSA

  • Acetyled trypsin

  • Fusion medium (MEM with varying pH, adjusted with citric acid)

  • Giemsa stain

  • 96-well plates

Procedure:

  • Cell Seeding: Seed CV-1 cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL and incubate for 24 hours.[2]

  • Infection: Infect the cells with influenza virus at a Multiplicity of Infection (MOI) of 0.3 for 1 hour.[2]

  • Incubation: After infection, replace the medium with DMEM/F12 containing 0.2% BSA and incubate for 24 hours to allow for HA expression on the cell surface.[2]

  • Compound Treatment: Wash the cells and treat with various concentrations of the test compound for 30 minutes.

  • Fusion Induction: Aspirate the compound-containing medium and add fusion medium with a low pH (e.g., pH 5.0) for 2 minutes to induce cell-cell fusion.[2]

  • Recovery: Wash the cells and incubate in normal growth medium for 3 hours.

  • Staining and Visualization: Fix the cells with methanol and stain with Giemsa stain.[2]

  • Data Analysis: Observe the formation of multinucleated giant cells (syncytia) under a microscope. The inhibition of syncytia formation in the presence of the test compound indicates fusion inhibitory activity. Quantify the results by counting the number of syncytia per field of view.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in an appropriate solvent

  • Sterile 96-well plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[4]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in a 96-well plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound.[4] Include a growth control well (bacteria without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[3]

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro testing of these compounds.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serially Diluted Test Compound Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, MTS) Incubate->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Measure Measure Signal (Absorbance/Fluorescence) Incubate_Reagent->Measure Analyze Calculate IC50 Measure->Analyze

Caption: General Workflow for In Vitro Cytotoxicity Testing.

Influenza_Fusion_Inhibition_Workflow Start Start Infect_Cells Infect Cells with Influenza Virus Start->Infect_Cells Express_HA Allow HA Protein Expression Infect_Cells->Express_HA Treat_Compound Treat with Test Compound Express_HA->Treat_Compound Induce_Fusion Induce Fusion with Low pH Treat_Compound->Induce_Fusion Observe Observe for Syncytia Formation Induce_Fusion->Observe Analyze Quantify Inhibition Observe->Analyze

Caption: Workflow for Influenza Virus Fusion Inhibition Assay.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 3-Fluoro-5-(trifluoromethyl)benzoic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1] Adherence to strict safety protocols is mandatory when handling this compound for disposal.

Personal Protective Equipment (PPE):

A summary of required PPE is provided in the table below.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or dust.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[1]
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodAvoids inhalation of dusts or vapors.[1]

Hazard Summary:

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal facility, which will typically utilize high-temperature incineration.[2][3] Due to the high stability of the carbon-fluorine bond, chemical neutralization in a standard laboratory setting is not recommended as it may be ineffective or create hazardous byproducts.

1. Waste Identification and Segregation:

  • Categorization: Classify this compound as "Halogenated Organic Waste." This is a critical step as waste streams are often segregated for different disposal methods.

  • Segregation: Do not mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.

2. Packaging and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The original container, if in good condition, is often a suitable choice.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents if it is a mixture. Include the approximate quantity.

3. Storage:

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Conditions: Keep the container in a cool, dry, and well-ventilated location.

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Complete all required waste disposal forms as per your institution's procedures.

5. Decontamination:

  • Surfaces: Thoroughly decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agents.

  • PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Below is a workflow diagram illustrating the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Step 1: Assess Hazards & Don PPE B Step 2: Segregate as Halogenated Organic Waste A->B G Step 7: Decontaminate Work Area & Dispose of Contaminated PPE A->G C Step 3: Package in a Labeled, Compatible Container B->C D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Contact EHS for Waste Pickup D->E F Step 6: Complete Required Disposal Documentation E->F H Professional Disposal (Incineration) F->H G->H

Disposal Workflow

Experimental Protocols

As direct chemical neutralization is not advised, no experimental protocol for this is provided. The primary "experimental" aspect for the end-user involves the correct preparation of the waste for professional disposal.

Protocol for Packaging Contaminated Materials:

  • Objective: To safely package solid and liquid waste contaminated with this compound.

  • Materials:

    • Designated halogenated organic waste container.

    • Hazardous waste labels.

    • Personal Protective Equipment (PPE).

    • Contaminated items (e.g., unused chemical, contaminated gloves, weigh boats, etc.).

  • Procedure:

    • Ensure all PPE is correctly worn.

    • Carefully place all solid contaminated waste into the designated solid halogenated organic waste container.

    • If disposing of the pure compound, ensure the container is appropriate for solids.

    • If dealing with a solution, use the designated liquid halogenated organic waste container.

    • Do not overfill the container; a general rule is to fill to no more than 80% capacity.

    • Securely close the container lid.

    • Wipe the exterior of the container to remove any external contamination.

    • Affix a completed hazardous waste label to the container.

    • Place the container in the satellite accumulation area.

    • Wash hands thoroughly after handling.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 161622-05-5). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Immediate Safety Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]

Hazard Identification:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][3]

  • Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a physician.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately consult a physician.[1][3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.

Scenario Required PPE Details
Weighing and Dispensing (Solid) Lab Coat, Gloves, Safety Goggles, Respiratory ProtectionA standard or chemical-resistant lab coat should be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile) are required.[4][5] Safety goggles that meet ANSI Z.87.1 standards are mandatory.[4][6] A NIOSH-approved respirator (e.g., N95 dust mask) is recommended to prevent inhalation of dust particles.[7]
Preparing Solutions Lab Coat, Gloves, Safety Goggles, Face ShieldIn addition to the standard PPE, a face shield worn over safety goggles is recommended to protect against splashes when dissolving the solid.[4][6]
Running Reactions Lab Coat, Gloves, Safety GogglesAll handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Handling Waste Lab Coat, Gloves, Safety GogglesWear appropriate PPE when handling waste containers to prevent exposure.

Operational and Disposal Plans

A strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Pre-Handling Procedures:

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[4]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[4]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.[4]

  • Donning PPE: Put on all required PPE as detailed in the table above. Inspect gloves for any defects before use.[4]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid formation and inhalation of dust.[2]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[4]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][4]

Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]

  • Hand Washing: Wash hands with soap and water after removing PPE.

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[4][8]

    • Liquid Waste: Unused solutions should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.[8][9] Do not mix with other waste streams.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Response Workflow

The following diagram outlines the procedural workflow for responding to a chemical spill of this compound.

Caption: Workflow for responding to a chemical spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.